SAR-020106
Description
Propriétés
IUPAC Name |
5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJWIBAMIKCMV-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The CHK1 Inhibitor SAR-020106: A Targeted Approach for p53-Deficient Tumors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cell cycle arrest, DNA repair, and apoptosis. A significant portion of human cancers harbor mutations that inactivate p53, leading to uncontrolled proliferation and resistance to conventional therapies. This functional deficiency, however, presents a therapeutic vulnerability. The loss of the G1-S checkpoint control in p53-deficient cells renders them critically dependent on the S and G2-M checkpoints for survival, particularly in the face of DNA damage. A key regulator of these latter checkpoints is the serine/threonine kinase CHK1. SAR-020106 is a potent and selective ATP-competitive inhibitor of CHK1 that has demonstrated significant promise in preclinical studies for its ability to selectively target and eliminate p53-deficient cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound in this context, detailing the underlying signaling pathways, experimental methodologies for its investigation, and key quantitative data from seminal studies.
Core Mechanism of Action: Synthetic Lethality in p53-Deficient Cells
The therapeutic strategy underpinning the use of this compound in p53-deficient cancers is rooted in the concept of synthetic lethality. This occurs when the combination of two genetic alterations (in this case, p53 deficiency and CHK1 inhibition) leads to cell death, while either alteration alone is viable.
In normal, p53-proficient cells, DNA damage triggers a p53-dependent G1-S checkpoint arrest, allowing time for DNA repair before replication commences.[1] If the damage is irreparable, p53 can induce apoptosis.
In p53-deficient tumor cells, the G1-S checkpoint is compromised.[1] These cells, therefore, rely heavily on the intra-S and G2-M checkpoints, which are primarily regulated by the ATR-CHK1 signaling axis, to arrest the cell cycle and allow for DNA repair.
This compound, as a CHK1 inhibitor, abrogates this last line of defense. By inhibiting CHK1, this compound prevents the phosphorylation and inactivation of CDC25 phosphatases. Active CDC25 then dephosphorylates and activates cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry. This forces the p53-deficient cells, laden with DNA damage, to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptotic cell death.
Signaling Pathway of this compound in p53-Deficient Cells
The following diagram illustrates the signaling cascade initiated by DNA damage and the critical intervention point of this compound in p53-deficient cells.
Caption: Signaling pathway of this compound in p53-deficient cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (CHK1 enzyme) | 13.3 nmol/L | Isolated human CHK1 | |
| IC50 (G2 arrest abrogation) | 55 nmol/L | HT29 (p53-wildtype) | |
| GI50 (single agent) | 0.48 µmol/L | HT29 (p53-wildtype) | |
| GI50 (single agent) | >10 µmol/L | SW620 (p53-mutant) |
Table 2: Potentiation of Genotoxic Agents by this compound in Colon Cancer Cell Lines
| Genotoxic Agent | Cell Line | p53 Status | Fold Potentiation | Reference |
| Gemcitabine | HT29 | Wild-type | 3.0 | |
| Gemcitabine | SW620 | Mutant | 29 | |
| SN38 | HT29 | Wild-type | 4.8 | |
| SN38 | SW620 | Mutant | 21 |
Table 3: Radiosensitizing Effects of this compound in Glioblastoma Cells
| Cell Line | p53 Status | Treatment | Surviving Fraction | Reference |
| T98G | Mutant | Control | 1.0 | |
| T98G | Mutant | This compound (0.125 µM) | ~0.14 | |
| T98G | Mutant | Irradiation | ~0.025 | |
| T98G | Mutant | This compound + Irradiation | ~0.0078 | |
| A172 | Wild-type | This compound + Irradiation | Less pronounced effect |
Note: Specific surviving fraction values for single and combination treatments in T98G and A172 cells would require extraction from the full text of the cited paper.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound, alone and in combination with genotoxic agents, on the viability and growth of cancer cell lines.
Methodology (Sulforhodamine B [SRB] Assay):
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, a genotoxic agent (e.g., gemcitabine, SN38), or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-only control. Determine the GI50 (concentration causing 50% growth inhibition) and potentiation indices.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the CHK1 signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with the desired compounds for the indicated times. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix a defined amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-CHK1 (Ser296), phospho-CDK1 (Tyr15), γH2AX, PARP, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint.
Methodology:
-
Cell Treatment: Treat cells with a genotoxic agent to induce G2/M arrest, followed by treatment with this compound for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the mechanism of action of this compound.
References
The Role of SAR-020106 in G2-M Checkpoint Abrogation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), and its critical role in the abrogation of the G2-M cell cycle checkpoint. This document details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes complex signaling pathways and workflows.
Introduction to the G2-M Checkpoint and the Rationale for its Abrogation
The G2-M checkpoint is a critical surveillance mechanism in eukaryotic cells that prevents entry into mitosis (M phase) in the presence of damaged or incompletely replicated DNA.[1] This checkpoint ensures genomic integrity by providing time for DNA repair before cell division.[2][3] The central regulator of the G2-M transition is the Cyclin B-CDK1 complex.[1][4] In response to DNA damage, a complex signaling cascade is initiated, leading to the inhibitory phosphorylation of CDK1, thus preventing mitotic entry.[4]
Key kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated by DNA double-strand breaks and single-strand DNA, respectively.[2][5] These kinases, in turn, phosphorylate and activate the downstream checkpoint kinases CHK2 and CHK1.[5] CHK1 plays a pivotal role in the G2-M checkpoint by phosphorylating and inactivating the Cdc25 family of phosphatases.[4] Inactivated Cdc25 cannot remove the inhibitory phosphates from CDK1, leading to cell cycle arrest in the G2 phase.[1][4]
Many cancer cells have a defective G1-S checkpoint, often due to mutations in the p53 tumor suppressor gene.[6] Consequently, these cells become heavily reliant on the S and G2-M checkpoints for DNA repair and survival, particularly when treated with DNA-damaging chemotherapeutic agents.[6][7] This dependency presents a therapeutic window: abrogating the G2-M checkpoint in p53-deficient cancer cells can selectively enhance the efficacy of genotoxic agents, leading to mitotic catastrophe and cell death, while normal cells with a functional G1-S checkpoint are spared.[6]
This compound: A Potent and Selective CHK1 Inhibitor
This compound is a novel, ATP-competitive inhibitor of CHK1.[6][8] It has demonstrated high potency and selectivity for CHK1 over other kinases, including CHK2.[8] By inhibiting CHK1, this compound prevents the inactivation of Cdc25 phosphatases, leading to the activation of the Cyclin B-CDK1 complex and premature entry into mitosis, even in the presence of DNA damage. This process is known as G2-M checkpoint abrogation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the activity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Notes |
| CHK1 IC50 | 13.3 nM | Isolated human enzyme | ATP-competitive inhibition.[6][8] |
| G2 Arrest Abrogation IC50 | 55 nM | HT29 (colon cancer) | Following etoposide-induced G2 arrest.[6][9] |
| G2 Arrest Abrogation IC50 | 91 nM | SW620 (colon cancer) | Following etoposide-induced cell cycle arrest.[8] |
| GI50 (single agent) | 0.48 µM | HT29 (colon cancer) | Growth inhibition 50.[8] |
| GI50 (single agent) | 2 µM | SW620 (colon cancer) | Growth inhibition 50.[8] |
Table 2: Potentiation of Genotoxic Agents by this compound in Colon Cancer Cells
| Genotoxic Agent | Cell Line | Fold Enhancement of Cytotoxicity | p53 Status |
| Gemcitabine (B846) | Multiple colon tumor lines | 3.0 - 29 | p53-dependent fashion.[6] |
| SN38 (active metabolite of Irinotecan) | Multiple colon tumor lines | 3.0 - 29 | p53-dependent fashion.[6] |
Table 3: Efficacy of this compound in Combination with Ionizing Radiation (IR) in Glioblastoma Cells
| Treatment | Cell Line | Effect |
| SAR (0.125 µM) | T98G (p53-mutant) | 7-fold reduction in clonogenic survival.[10] |
| IR (7 x 2.2 Gy) | T98G (p53-mutant) | 40-fold reduction in clonogenic survival.[10][11] |
| SAR + IR | T98G (p53-mutant) | 128-fold reduction in clonogenic survival.[10][11] |
Signaling Pathways and Experimental Workflows
G2-M Checkpoint Signaling Pathway
Caption: The G2-M DNA damage checkpoint signaling pathway.
Mechanism of Action of this compound
Caption: Mechanism of this compound in G2-M checkpoint abrogation.
Experimental Workflow: G2 Checkpoint Abrogation Assay
Caption: Experimental workflow for G2 checkpoint abrogation assay.
Experimental Protocols
G2 Checkpoint Abrogation Assay
This assay quantifies the ability of this compound to override a DNA damage-induced G2 arrest.
Materials:
-
HT29 or other suitable cancer cell line
-
96-well microplates
-
Etoposide (DNA topoisomerase II inhibitor)
-
Nocodazole (mitotic-blocking agent)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-phospho-histone H3 (Ser10) or anti-MPM2 antibody
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed HT29 cells into 96-well plates at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Induce G2 arrest by treating the cells with a DNA-damaging agent. For example, treat with 50 µM etoposide for 1 hour.[9]
-
Wash the cells twice with PBS to remove the etoposide.
-
Add fresh medium containing a mitotic trapping agent, such as 100 ng/mL nocodazole.[9]
-
Add this compound at a range of concentrations to the appropriate wells. Include a positive control (nocodazole alone) and a negative control (etoposide followed by nocodazole without this compound).[12]
-
Incubate the plates for 21 hours.[9]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 3% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-MPM2) overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of mitotic cells (MPM2-positive) relative to the total number of cells (DAPI-positive).
-
Plot the percentage of mitotic cells against the concentration of this compound and determine the IC50 for G2 checkpoint abrogation.
In Vitro Cytotoxicity and Potentiation Assay
This assay determines the cytotoxic effect of this compound alone and its ability to enhance the cytotoxicity of genotoxic agents.
Materials:
-
Cancer cell lines (e.g., HT29, SW620)
-
96-well microplates
-
This compound
-
Genotoxic agent (e.g., gemcitabine, SN38)
-
Sulforhodamine B (SRB) or other cell viability reagent (e.g., MTS, WST-1)
-
Trichloroacetic acid (TCA)
-
Tris base solution
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
For single-agent activity, treat cells with a serial dilution of this compound.
-
For combination studies, treat cells with a fixed, sub-lethal concentration (e.g., the GI50) of the genotoxic agent (e.g., gemcitabine or SN38) combined with a serial dilution of this compound.[12] Include controls for each agent alone.
-
Incubate the plates for 96 hours.[12]
-
Fix the cells by gently adding cold 10% (w/v) TCA and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 values. The potentiation factor can be calculated by dividing the GI50 of the genotoxic agent alone by the GI50 of the genotoxic agent in the presence of this compound.
Clonogenic Survival Assay
This long-term assay assesses the ability of cells to retain their reproductive integrity after treatment.
Materials:
-
Cancer cell lines (e.g., T98G)
-
6-well plates
-
This compound
-
Ionizing radiation source or other genotoxic agent
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to adhere.
-
Treat the cells with this compound (e.g., 0.05 - 0.25 µM) for a specified period (e.g., 1 hour) prior to treatment with the genotoxic agent.[10]
-
Expose the cells to the genotoxic agent (e.g., fractionated ionizing radiation).[10]
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition. The results can be expressed as a fold reduction in clonogenic survival compared to untreated cells.
Biomarkers of this compound Activity
Several biomarkers can be used to confirm the mechanism of action of this compound both in vitro and in vivo.[6]
-
Inhibition of CHK1 autophosphorylation at S296: this compound has been shown to inhibit the cytotoxic drug-induced autophosphorylation of CHK1 at serine 296, a marker of CHK1 activation.[6][7]
-
Reduction of CDK1 phosphorylation at Y15: Inhibition of the CHK1/Cdc25 pathway leads to the dephosphorylation and activation of CDK1. A decrease in the inhibitory phosphorylation of CDK1 at tyrosine 15 is a direct downstream marker of this compound activity.[6][7]
-
Increased γH2AX: The combination of this compound with genotoxic agents leads to increased DNA damage, which can be visualized by the phosphorylation of histone H2AX (γH2AX).[6][7]
-
Increased PARP cleavage: Enhanced cell death, particularly apoptosis, induced by the combination treatment can be detected by an increase in cleaved Poly (ADP-ribose) polymerase (PARP).[6][7]
Conclusion
This compound is a potent and selective CHK1 inhibitor that effectively abrogates the G2-M checkpoint. This mechanism of action has been shown to significantly potentiate the antitumor activity of various DNA-damaging agents, particularly in p53-deficient cancer cells. The preclinical data strongly support the clinical development of this compound as a promising therapeutic strategy to overcome resistance to conventional cancer therapies. The experimental protocols and biomarkers detailed in this guide provide a robust framework for further investigation and development of CHK1 inhibitors in oncology.
References
- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
SAR-020106: A Selective CHK1 Inhibitor for Potentiating Genotoxic Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) network.[1][2] Upon activation by upstream kinases such as ATR, CHK1 orchestrates cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair before entry into mitosis.[3][4] Many cancer cells harbor defects in the G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints for survival, especially when challenged with DNA-damaging agents.[1][5] This dependency presents a therapeutic window for CHK1 inhibitors to selectively sensitize cancer cells to genotoxic chemotherapies. SAR-020106 is a potent and selective, ATP-competitive inhibitor of CHK1 that has demonstrated significant preclinical activity in enhancing the efficacy of various DNA-damaging agents.[1][6][7] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the characterization of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CHK1, preventing the phosphorylation of its downstream substrates.[1][6] By inhibiting CHK1 activity, this compound abrogates the S and G2/M cell cycle checkpoints that are induced by DNA damage.[1][8] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[1][9] A key biomarker of this compound activity is the inhibition of CHK1 autophosphorylation at serine 296 (S296) and the subsequent prevention of inhibitory phosphorylation of CDK1 at tyrosine 15 (Y15).[1][5][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CHK1 signaling pathway in the context of DNA damage and the mechanism of action for this compound, as well as a typical experimental workflow for evaluating its efficacy.
Caption: CHK1 signaling pathway and this compound mechanism.
Caption: Preclinical evaluation workflow for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| CHK1 Enzymatic IC50 | - | 13.3 nM | [1][7] |
| G2 Arrest Abrogation IC50 | HT29 | 55 nM | [1][6] |
| SW620 | 91 nM | [2][6] | |
| GI50 (Single Agent) | HT29 | 0.48 µM | [2][6] |
| SW620 | 2 µM | [2][6] | |
| Potentiation of Cytotoxicity | Colon Tumor Lines | 3.0- to 29-fold enhancement with gemcitabine and SN38 | [1][6] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosing | Outcome | Reference |
| Pharmacokinetics (i.v.) | BALB/c Mice | 5 mg/kg | Cmax: 1.35 µmol/L, Short half-life, High clearance | [8] |
| Antitumor Efficacy | SW620 Xenografts | 40 mg/kg i.p. + Irinotecan | Significant potentiation of antitumor activity | [2][6] |
| Pharmacodynamics | SW620 Xenografts | 40 mg/kg i.p. + Irinotecan | Inhibition of pCHK1 (S296) and pCDK1 (Y15) in tumors | [1][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.
CHK1 Kinase Assay (Biochemical)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified CHK1. A common method is a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate (e.g., CHKtide peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a master mix containing the CHK1 enzyme and substrate in kinase assay buffer.
-
Add the enzyme/substrate master mix to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure ADP production using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then measured as a luminescent signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
G2 Checkpoint Abrogation Assay
This assay determines the concentration of this compound required to override a G2 cell cycle arrest induced by a DNA-damaging agent. Mitotic cells are identified by staining for the mitotic protein monoclonal 2 (MPM2) antibody.
Materials:
-
Cancer cell line (e.g., HT29)
-
DNA-damaging agent (e.g., etoposide)
-
Mitotic blocking agent (e.g., nocodazole)
-
This compound
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MPM2
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DNA stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a DNA-damaging agent (e.g., 50 µmol/L etoposide (B1684455) for 1 hour) to induce G2 arrest.
-
Wash the cells and add fresh media containing a mitotic blocking agent (e.g., 100 ng/mL nocodazole) and serial dilutions of this compound. Nocodazole traps cells that enter mitosis.
-
Incubate for 21-24 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-MPM2 antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system and quantify the percentage of MPM2-positive (mitotic) cells.
-
Calculate the IC50 for G2 abrogation by plotting the percentage of mitotic cells against the concentration of SAR-020126.
Clonogenic Survival Assay
This assay assesses the long-term potentiation of cytotoxicity of a genotoxic agent by this compound.
Materials:
-
Cancer cell line
-
Genotoxic agent (e.g., gemcitabine, SN38)
-
This compound
-
6-well plates
-
Complete growth medium
-
Trypsin-EDTA
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells in culture flasks with the genotoxic agent for a specified duration, with or without this compound.
-
After treatment, wash the cells, trypsinize them, and count them.
-
Plate a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates with fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. The potentiation factor can be determined by comparing the SF of the combination treatment to the single-agent treatments.
Western Blot Analysis for Biomarkers
This method is used to detect changes in the phosphorylation status of key proteins in the CHK1 signaling pathway.
Materials:
-
Cell or tumor lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCHK1 (S296), anti-total CHK1, anti-pCDK1 (Y15), anti-total CDK1, anti-γH2AX, anti-cleaved PARP, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tumor tissue treated as required.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in combination with chemotherapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation (e.g., SW620)
-
Genotoxic agent (e.g., irinotecan, gemcitabine)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, genotoxic agent alone, combination).
-
Administer treatments according to a predetermined schedule (e.g., this compound at 40 mg/kg i.p. on specific days in combination with irinotecan).[2]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health as a measure of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis by Western blot or immunohistochemistry.
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Materials:
-
BALB/c mice or other appropriate strain
-
This compound formulated for intravenous (i.v.) and intraperitoneal (i.p.) or oral (p.o.) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for drug quantification
Procedure:
-
Administer a single dose of this compound to mice via the desired route (e.g., 5 mg/kg i.v.).
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and area under the curve (AUC).
Conclusion
This compound is a potent and selective CHK1 inhibitor with a well-defined mechanism of action.[1][6] Preclinical data strongly support its potential to enhance the therapeutic efficacy of genotoxic agents in cancer models, particularly in tumors with p53 deficiencies.[1][8] The methodologies outlined in this guide provide a framework for the continued investigation and development of CHK1 inhibitors as a promising strategy in oncology. The in vitro and in vivo data for this compound demonstrate its ability to abrogate DNA damage-induced cell cycle checkpoints, leading to increased tumor cell death when combined with standard chemotherapies, with minimal toxicity observed in preclinical models.[1]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound is an ATP-Competitive and Selective CHK1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic survival assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
The Discovery and Synthesis of SAR-020106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-020106 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] In many human tumors, the p53-dependent G1-S checkpoint is compromised, rendering these cancer cells highly dependent on the S and G2-M checkpoints, which are primarily regulated by CHK1, for DNA repair and survival.[1][3] By inhibiting CHK1, this compound abrogates these crucial checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when combined with DNA-damaging chemotherapeutic agents.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery
The discovery of this compound was the result of a structure-guided drug design and scaffold morphing approach, evolving from a purine (B94841) template hit. This iterative process involved multiple optimization steps, progressing through tricyclic pyrimido[2,3-b]azaindoles and N-(pyrazin-2-yl)pyrimidin-4-amines, ultimately leading to the identification of the potent and highly selective isoquinoline-based inhibitor, this compound.
Synthesis
While the precise, step-by-step synthesis protocol for this compound is not detailed in the primary literature abstracts available, the key publications by Walton et al. (2010) and Reader et al. (2011) describe its synthesis. The general chemical class of this compound is a pyrazinyl isoquinoline. The synthesis of related N-benzyl-3-chloropyrazine-2-carboxamides has been described involving a three-step procedure starting from 3-chloropyrazine-2-carbonitrile.[4] This involves hydrolysis to the carboxylic acid, conversion to the acyl chloride, and subsequent reaction with the appropriate amine.[4] It is plausible that a similar synthetic strategy was employed for this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CHK1.[1] In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates CHK1.[5] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[5] By inhibiting CHK1, this compound prevents the inactivation of CDC25, leading to premature mitotic entry without proper DNA repair, ultimately resulting in apoptosis.[1]
A critical aspect of this compound's mechanism is its potentiation of DNA-damaging agents. In p53-deficient cancer cells, the G1 checkpoint is non-functional, making the CHK1-dependent G2/M checkpoint essential for survival after chemotherapy-induced DNA damage. By abrogating this remaining checkpoint, this compound selectively enhances the cytotoxicity of genotoxic drugs in cancer cells while having a lesser effect on normal cells with a functional p53-p21 pathway.[5]
Signaling Pathway
Caption: DNA Damage Response and CHK1 Inhibition by this compound.
Quantitative Data
| Parameter | Value | Cell Line/Enzyme | Conditions | Reference |
| CHK1 IC50 | 13.3 nM | Recombinant Human CHK1 | In vitro kinase assay | [1][5] |
| CHK2 IC50 | >10,000 nM | Recombinant Human CHK2 | In vitro kinase assay | |
| G2 Arrest Abrogation IC50 | 55 nM | HT29 | Etoposide-induced | [1] |
| G2 Arrest Abrogation IC50 | 91 nM | SW620 | Etoposide-induced | [5] |
| GI50 (single agent) | 0.48 µM | HT29 | 72-hour exposure | [5] |
| GI50 (single agent) | 2.0 µM | SW620 | 72-hour exposure | [5] |
| Potentiation of Gemcitabine Cytotoxicity | 3- to 29-fold enhancement | Various colon tumor lines | In vitro | [5] |
| Potentiation of SN38 Cytotoxicity | 3- to 29-fold enhancement | Various colon tumor lines | In vitro | [5] |
| In vivo Efficacy | Potentiates antitumor activity of Irinotecan | SW620 xenografts in nude mice | 40 mg/kg this compound (i.p.) on days 0, 1, 7, 8, 14, 15 | [5] |
Experimental Protocols
CHK1 Kinase Assay (General Protocol)
A typical in vitro CHK1 kinase assay is performed in a multi-well plate format to determine the IC50 of the inhibitor.
Caption: Workflow for a typical in vitro CHK1 kinase assay.
Methodology:
-
Reagent Preparation: A kinase assay buffer, ATP solution, and a suitable CHK1 substrate (e.g., CHKtide peptide) are prepared.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Assay Plate Setup: The assay buffer, ATP, and CHK1 substrate are added to the wells of a microplate. The serially diluted this compound is then added to the respective wells.
-
Reaction Initiation: The kinase reaction is initiated by adding recombinant human CHK1 enzyme to each well.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The signal (e.g., luminescence) is read using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of CHK1 inhibition against the logarithm of the this compound concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Colon cancer cells (e.g., HT29, SW620) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound alone or in combination with a fixed concentration of a cytotoxic agent (e.g., SN38).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.
Western Blot for CHK1 Phosphorylation
This method is used to detect the phosphorylation status of CHK1 and its downstream targets.
Methodology:
-
Cell Lysis: Cells are treated with a DNA-damaging agent in the presence or absence of this compound, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Blocking: The membrane is blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated CHK1 (e.g., at Ser296) or total CHK1.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a potent and selective CHK1 inhibitor with a clear mechanism of action that leads to the abrogation of DNA damage-induced cell cycle checkpoints. Its ability to synergize with genotoxic agents in preclinical models, particularly in p53-deficient contexts, highlights its potential as a targeted anticancer therapeutic. The data presented in this guide provide a solid foundation for further research and development of CHK1 inhibitors as a promising strategy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an ATP-Competitive and Selective CHK1 Inhibitor | MedChemExpress [medchemexpress.eu]
The CHK1 Inhibitor SAR-020106: A Technical Guide to its Impact on DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR).[1][2] In response to genotoxic stress, CHK1 is activated and plays a pivotal role in orchestrating cell cycle checkpoints, particularly the S and G2/M phase arrests, to allow time for DNA repair.[1] Many tumor cells, especially those with p53 mutations, have a compromised G1/S checkpoint and are therefore heavily reliant on the S and G2/M checkpoints for survival following DNA damage.[1] By inhibiting CHK1, this compound abrogates these critical checkpoints, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as mitotic catastrophe, which ultimately results in enhanced tumor cell death.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound on DNA damage response pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of CHK1. This inhibition prevents the phosphorylation of downstream CHK1 targets, most notably Cdc25 phosphatases, which are then unable to dephosphorylate and activate cyclin-dependent kinases (CDKs). The subsequent failure to arrest the cell cycle in the presence of DNA damage is the primary mechanism by which this compound sensitizes cancer cells to genotoxic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nmol/L) | Notes |
| Human CHK1 | 13.3 | ATP-competitive inhibition.[1][2] |
| Human CHK2 | >10,000 | Demonstrates high selectivity for CHK1 over CHK2.[2] |
| Human CDK1 | >10,000 | High selectivity against a key cell cycle kinase. |
Table 2: Cellular Activity of this compound in Combination with Genotoxic Agents
| Cell Line | Genotoxic Agent | Effect | IC50 (nmol/L) for G2 Arrest Abrogation | Fold Enhancement of Cytotoxicity |
| HT29 (colon) | Etoposide | Abrogation of G2 arrest | 55[1][2] | - |
| SW620 (colon) | Etoposide | Abrogation of G2 arrest | 91[2] | - |
| Multiple Colon Tumor Lines | Gemcitabine, SN38 | Enhanced cell killing | - | 3.0 to 29-fold[1][2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its mechanism of action.
Caption: The effect of this compound on the DNA damage response pathway.
Caption: A generalized workflow for studying the effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be optimized for specific cell lines and laboratory conditions.
Western Blot Analysis for DDR Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key DDR proteins following treatment with this compound.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound and/or a DNA damaging agent for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Phospho-CHK1 (Ser296)
-
Phospho-CDK1 (Tyr15)
-
γH2AX (Ser139)
-
Cleaved PARP
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunofluorescence for γH2AX Foci Formation
This method visualizes and quantifies DNA double-strand breaks by staining for γH2AX foci.[3]
1. Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound and/or a DNA damaging agent.
2. Fixation and Permeabilization:
-
After treatment, wash cells with PBS.
-
Fix cells with 2-4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[3]
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
3. Immunostaining:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibody against γH2AX (e.g., mouse anti-phospho-histone H2A.X (Ser139) clone JBW301, 1:100 dilution) overnight at 4°C.[3]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 568 goat anti-mouse) for 1-2 hours at room temperature, protected from light.[3]
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides using an antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
1. Cell Preparation:
-
Culture and treat cells as required.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate at -20°C for at least 2 hours.
2. Staining:
-
Centrifuge fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
3. Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells and analyze the DNA content based on PI fluorescence.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.
1. Cell Plating and Treatment:
-
Harvest and count single cells.
-
Plate a known number of cells into multi-well plates or petri dishes. The number of cells plated will depend on the expected survival fraction.
-
Allow cells to attach, then treat with this compound and/or a DNA damaging agent (e.g., ionizing radiation).
2. Incubation:
-
Incubate the plates for 10-14 days to allow for colony formation.
3. Staining and Counting:
-
Wash the colonies with PBS.
-
Fix with a methanol/acetic acid solution.
-
Stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
4. Calculation:
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Conclusion
This compound is a potent and selective CHK1 inhibitor that effectively abrogates the S and G2/M DNA damage checkpoints. This mechanism of action leads to increased DNA damage, mitotic catastrophe, and apoptosis in cancer cells, particularly in those with a p53-deficient background. The ability of this compound to sensitize tumor cells to a variety of genotoxic agents highlights its potential as a valuable component of combination cancer therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of CHK1 inhibition.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an ATP-Competitive and Selective CHK1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of SAR-020106 in Colon Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3][4] In the context of oncology, particularly for malignancies with compromised G1-S checkpoint control, such as p53-deficient tumors, the inhibition of S and G2-M checkpoints has emerged as a promising therapeutic strategy.[1][4] Genotoxic agents, which are a cornerstone of many chemotherapy regimens, induce DNA damage and activate these checkpoints to allow for DNA repair.[1][4] By abrogating the CHK1-mediated G2-M checkpoint, this compound selectively enhances the cytotoxicity of these agents in cancer cells, forcing them into premature mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.[1] This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of this compound in colon cancer, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The colon cancer cell lines HT29 and SW620 are frequently used in these studies, with HT29 having a mutant p53 status and SW620 being p53 wild-type.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound in colon cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (isolated human CHK1 enzyme) | - | 13.3 nM | [1][3][4] |
| IC50 (abrogation of etoposide-induced G2 arrest) | HT29 | 55 nM | [1][3] |
| IC50 (abrogation of etoposide-induced S and G2 arrest) | SW620 | 91 nM | [2][3] |
| GI50 (growth inhibition) | HT29 | 0.48 µM | [2][3] |
| GI50 (growth inhibition) | SW620 | 2 µM | [2][3] |
Table 2: Enhancement of Chemotherapeutic Efficacy by this compound in Colon Cancer Cell Lines
| Chemotherapeutic Agent | Effect | Fold Enhancement | p53 Dependence | Reference |
| Gemcitabine (B846) | Increased cell killing | 3.0 to 29-fold | Yes | [1][3] |
| SN38 (active metabolite of Irinotecan) | Increased cell killing | 3.0 to 29-fold | Yes | [1][3] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by targeting the CHK1-mediated DNA damage response pathway. The following diagrams illustrate the core signaling cascade and the mechanism of action of this compound.
Caption: CHK1 signaling in the DNA damage response.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of this compound. These are based on standard laboratory practices and should be optimized for specific experimental conditions.
Western Blot for Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of CHK1 (S296), CDK1 (Y15), and the levels of γH2AX and cleaved PARP.
1. Cell Lysis and Protein Extraction:
-
Culture colon cancer cells (e.g., HT29, SW620) to 70-80% confluency.
-
Treat cells with this compound and/or a genotoxic agent (e.g., etoposide (B1684455), gemcitabine, SN38) for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-CHK1 S296, anti-p-CDK1 Y15, anti-γH2AX, anti-cleaved PARP, and a loading control like anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Western Blot experimental workflow.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and/or a cytotoxic agent, providing a measure of long-term cell survival.
1. Cell Seeding:
-
Harvest and count colon cancer cells.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
2. Treatment:
-
Treat the cells with various concentrations of this compound, a chemotherapeutic agent, or a combination of both.
-
Include a vehicle-treated control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
3. Colony Formation:
-
Remove the treatment-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
4. Staining and Counting:
-
Aspirate the medium and wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution or 4% paraformaldehyde.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
5. Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (number of colonies formed / number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) following treatment.
1. Cell Preparation and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells as required (e.g., with etoposide to induce G2 arrest, followed by this compound).
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
3. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Excite PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., FL2).
-
Acquire data for at least 10,000 events per sample.
5. Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
In Vivo Studies
In vivo studies using colon cancer xenograft models in immunocompromised mice have demonstrated the efficacy of this compound in combination with standard chemotherapies.
Representative In Vivo Protocol:
-
Cell Line and Animal Model: SW620 human colon carcinoma cells are implanted subcutaneously into nude mice.
-
Treatment Groups:
-
Vehicle control
-
This compound alone (e.g., 40 mg/kg, intraperitoneally, on specific days)
-
Irinotecan (B1672180) alone
-
This compound in combination with Irinotecan
-
-
Dosing Schedule: this compound is often administered on days 0, 1, 7, 8, 14, and 15 in combination with a standard irinotecan regimen.[2][3]
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors can be harvested for biomarker analysis (e.g., Western blot for p-CHK1, γH2AX).
Conclusion
This compound is a selective CHK1 inhibitor that effectively abrogates the G2/M checkpoint in colon cancer cells.[1] Its mechanism of action involves the inhibition of CHK1 autophosphorylation and the subsequent prevention of inhibitory phosphorylation of CDK1, leading to premature mitotic entry and apoptosis, particularly in p53-deficient tumors.[1][2] Preclinical data strongly support the combination of this compound with genotoxic agents like gemcitabine and irinotecan as a promising therapeutic strategy for colon cancer.[1][3] The experimental protocols and pathway diagrams provided in this guide offer a technical foundation for researchers and drug development professionals working on CHK1 inhibitors and their application in oncology. Further investigation into biomarkers of response and resistance will be crucial for the clinical development of this compound and similar agents.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. HT-29 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. p53.free.fr [p53.free.fr]
- 8. Characterisation of Colorectal Cancer Cell Lines through Proteomic Profiling of Their Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of SAR-020106 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical pharmacology and mechanism of action of SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). The document focuses on its impact on cell cycle progression, particularly in the context of cancer therapy. All data and protocols are synthesized from published preclinical studies.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of the serine/threonine kinase CHK1, a critical component of the DNA damage response pathway.[1][2] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, primarily at the S and G2-M checkpoints, allowing time for DNA repair.[1][3][4] Many tumor cells have a deficient G1-S checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2-M checkpoints for survival after treatment with DNA-damaging agents.[1][2][3][4]
By inhibiting CHK1, this compound abrogates this induced cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and subsequent apoptosis, thereby potentiating the cytotoxic effects of DNA-damaging chemotherapeutic agents.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics of this compound's activity from in vitro studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Line/System | Notes |
| CHK1 IC50 | 13.3 nmol/L | Isolated human enzyme | ATP-competitive inhibition.[1][2][3][4] |
| G2 Arrest Abrogation IC50 | 55 nmol/L | HT29 (colon cancer) | Following etoposide-induced G2 arrest.[1][2][3][4] |
| G2 Arrest Abrogation IC50 | 91 nmol/L | SW620 (colon cancer) | Following etoposide-induced cell cycle arrest.[5] |
| GI50 (50% Growth Inhibition) | 0.48 µmol/L | HT29 (colon cancer) | As a single agent.[5] |
| GI50 (50% Growth Inhibition) | 2 µmol/L | SW620 (colon cancer) | As a single agent.[5] |
Table 2: Potentiation of Cytotoxicity by this compound in Colon Tumor Cell Lines
| Chemotherapeutic Agent | Fold Enhancement of Cell Killing | Notes |
| Gemcitabine | 3.0 to 29-fold | Potentiation is observed in a p53-dependent fashion.[1][2][3][4] |
| SN38 (active metabolite of Irinotecan) | 3.0 to 29-fold | Potentiation is observed in a p53-dependent fashion.[1][2][3][4] |
Table 3: Effect of this compound on Cell Cycle Distribution in HT29 Cells
| Treatment | % of Cells in S Phase | % of Cells in G2-M Phase |
| Control | Not specified | Not specified |
| Etoposide (B1684455) (50 µmol/L for 1h) | 52.8% | 49.3% |
| Etoposide + this compound (0.1 µmol/L for 23h) | 19.1% | 55.2% |
| Data from a study where etoposide was used to induce a late S-phase and G2-M arrest. This compound profoundly abrogated the S-phase block.[4] |
Signaling Pathway and Mechanism
The inhibitory action of this compound on CHK1 disrupts the DNA damage-induced G2-M checkpoint. The key molecular events are outlined in the diagram below.
Caption: this compound inhibits CHK1, leading to abrogation of G2/M arrest and enhanced cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
G2 Checkpoint Abrogation Assay
This assay quantifies the ability of this compound to overcome a drug-induced G2 cell cycle arrest.
-
Cell Plating: Seed HT29 cells in 96-well plates and allow them to adhere overnight.
-
Induction of G2 Arrest: Treat cells with a DNA-damaging agent, such as etoposide (50 µmol/L), for 1 hour to induce G2 arrest.[3][4]
-
Treatment: Remove the etoposide-containing medium. Add fresh medium containing a mitotic blocking agent, nocodazole (B1683961) (100 ng/mL), to trap cells that enter mitosis.[3][4]
-
This compound Addition: To experimental wells, add varying concentrations of this compound. Include control wells with nocodazole alone (positive control for mitosis) and etoposide + nocodazole (negative control for abrogation).[3][4]
-
Fixation and Staining: Fix the cells and stain for a mitotic marker, such as phospho-histone H3 or MPM2.[3] A DNA counterstain (e.g., DAPI) is also used.
-
Analysis: Use high-content imaging or flow cytometry to quantify the percentage of mitotic cells. The IC50 for G2 abrogation is calculated as the concentration of this compound that results in a 50% increase in the mitotic index compared to the etoposide-only control.
Western Blotting for Biomarker Analysis
This protocol is used to detect changes in key proteins involved in the CHK1 signaling pathway.
-
Cell Treatment: Treat cells (e.g., SW620) with a DNA-damaging agent (e.g., 100 nmol/L SN38) alone or in combination with increasing concentrations of this compound for 24 hours.[4]
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General experimental workflow for evaluating the effects of this compound.
Conclusion
This compound is a potent and selective CHK1 inhibitor that effectively abrogates the G2-M cell cycle checkpoint.[1][3][4] This mechanism is particularly effective in p53-deficient cancer cells, where it significantly enhances the cytotoxicity of DNA-damaging agents.[1][3][4] The dose-dependent inhibition of CHK1 autophosphorylation and CDK1 phosphorylation, coupled with increased markers of DNA damage and apoptosis, confirms its mode of action.[1][3][4] These preclinical findings highlight the potential of this compound as a valuable component of combination cancer therapies.[1]
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
Unveiling the ATP-Competitive Nature of SAR-020106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the core mechanism of action of SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). Through a comprehensive review of preclinical data, this document elucidates the ATP-competitive nature of this compound and its functional consequences in cellular systems. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of its inhibitory activity and a visualization of the relevant signaling pathways.
Core Mechanism: ATP-Competitive Inhibition of CHK1
This compound functions as a direct inhibitor of the CHK1 serine/threonine kinase.[1][2][3][4] Its mechanism of action is characterized by its ability to compete with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the CHK1 enzyme. This competitive inhibition prevents the phosphorylation of CHK1's downstream substrates, thereby abrogating its function in the DNA damage response pathway.
The ATP-competitive binding of this compound has been demonstrated through biochemical kinase assays, where its inhibitory potency is influenced by the concentration of ATP.[4] This mode of action is a hallmark of many small molecule kinase inhibitors and is crucial for understanding the compound's cellular activity and potential for off-target effects.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against its primary target, CHK1, as well as a broader panel of kinases and its effects in cellular contexts.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Assay Type | Target/Process | Cell Line | IC50 (nM) | Reference |
| Biochemical Kinase Assay | Human CHK1 | - | 13.3 | [1][3][4] |
| G2 Checkpoint Abrogation | Etoposide-induced G2 arrest | HT29 | 55 | [2][3][4] |
| G2 Checkpoint Abrogation | Etoposide-induced G2 arrest | SW620 | 91 | [2] |
Table 2: Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed against a panel of 49 human kinases. The following table presents a selection of these kinases, highlighting the high selectivity for CHK1. The data represents the percentage of kinase activity remaining at a 10 µM concentration of this compound, with the ATP concentration at the approximate Km for each respective kinase.
| Kinase | % Activity Remaining at 10 µM |
| CHK1 | 0 |
| CHK2 | 87 |
| CDK1/cyclin B | 96 |
| CDK2/cyclin A | 100 |
| ATM | 100 |
| ATR | 100 |
| DNAPK | 100 |
| p38α (MAPK14) | 100 |
| AKT1 | 100 |
| MEK1 | 100 |
| ERK1 | 100 |
| SRC | 100 |
| LCK | 100 |
| EGFR | 100 |
| VEGFR2 | 100 |
Data sourced from the supplementary materials of Walton MI, et al. Mol Cancer Ther. 2010;9(1):89-100.
Signaling Pathway and Experimental Visualizations
To further illustrate the mechanism and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
The following sections outline the methodologies for the key experiments cited in this guide. These protocols are representative of standard techniques used in the field and are based on the available literature.
Biochemical CHK1 Kinase Assay (Radiometric)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by recombinant human CHK1.
Materials:
-
Recombinant full-length human CHK1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
CHK1 peptide substrate (e.g., KKKVSRSGLYRSPSMPENLNRPR)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
This compound (in DMSO)
-
Phosphoric acid
-
Filter mats (e.g., P81 phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CHK1 enzyme, and the peptide substrate.
-
Add this compound at various concentrations (typically a serial dilution) to the reaction mixture. A DMSO vehicle control is run in parallel.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for CHK1 to accurately determine the IC50 for an ATP-competitive inhibitor.
-
Incubate the reaction at 30°C for a defined period (e.g., 40 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter mat.
-
Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P in a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular G2/M Checkpoint Abrogation Assay (Flow Cytometry)
This assay measures the ability of this compound to override a DNA damage-induced G2/M cell cycle arrest.
Materials:
-
Human cancer cell lines (e.g., HT29, SW620)
-
Complete cell culture medium
-
DNA damaging agent (e.g., etoposide)
-
This compound (in DMSO)
-
Propidium (B1200493) iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow for 24 hours.
-
Induce a G2/M arrest by treating the cells with a DNA damaging agent (e.g., etoposide) for a specified duration.
-
Add this compound at various concentrations to the cells. Include a vehicle control (DMSO).
-
Incubate the cells for a further period (e.g., 24 hours) to allow for checkpoint abrogation and entry into mitosis.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Prior to analysis, wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle. A decrease in the G2/M population in the presence of this compound indicates checkpoint abrogation.
-
Calculate the IC50 for G2 checkpoint abrogation from a dose-response curve.
Western Blot Analysis of CHK1 and CDK1 Phosphorylation
This method is used to detect the inhibition of key phosphorylation events in the DNA damage response pathway within cells.
Materials:
-
Human cancer cell lines
-
DNA damaging agent (e.g., gemcitabine, SN38)
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CHK1 (Ser296), anti-total CHK1, anti-phospho-CDK1 (Tyr15), anti-total CDK1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells and treat with a DNA damaging agent and/or this compound as described for the checkpoint abrogation assay.
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of CHK1 and CDK1 in response to treatment with this compound. A decrease in phospho-CHK1 (Ser296) and phospho-CDK1 (Tyr15) indicates target engagement and downstream pathway inhibition.
References
In Vivo Efficacy of SAR-020106 in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vivo studies of SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] The focus of this document is on the compound's efficacy in xenograft models, particularly in combination with standard-of-care chemotherapeutic agents. All presented data is based on publicly available preclinical research.
Core Findings: Enhanced Antitumor Activity in Combination Therapy
In vivo studies using human colon carcinoma SW620 xenografts in nude mice have demonstrated that this compound significantly enhances the antitumor activity of both irinotecan (B1672180) and gemcitabine (B846).[2][4] While this compound alone did not show significant antitumor effects at the tested dose, its combination with these DNA-damaging agents led to a marked decrease in tumor growth.[3]
Quantitative Analysis of Antitumor Efficacy
The following tables summarize the key quantitative data from the combination studies in the SW620 xenograft model.
Table 1: Efficacy of this compound in Combination with Irinotecan in SW620 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 12.5) (% of initial) |
| Vehicle Control | See Protocol Below | ~800% |
| This compound (40 mg/kg i.p.) | Days 0, 1, 7, 8, 14, 15 | ~800% |
| Irinotecan (12.5 mg/kg i.p.) | Days 0, 1, 7, 8, 14, 15 | ~550% |
| This compound + Irinotecan | This compound 1h prior to Irinotecan | ~300% |
Table 2: Efficacy of this compound in Combination with Gemcitabine in SW620 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 15) (% of initial) |
| Vehicle Control | See Protocol Below | ~700% |
| This compound (40 mg/kg i.p.) | Days 0, 1, 7, 8, 14, 15 | ~700% |
| Gemcitabine (60 mg/kg i.v.) | Days 0, 7, 14 | ~500% |
| This compound + Gemcitabine (1h prior) | This compound 1h prior to Gemcitabine | ~350% |
| This compound + Gemcitabine (24h post) | This compound 24h after Gemcitabine | ~400% |
Mechanism of Action: Abrogation of DNA Damage Checkpoints
This compound exerts its sensitizing effect by inhibiting CHK1, a crucial kinase in the DNA damage response pathway.[1] In response to DNA damage induced by agents like irinotecan and gemcitabine, CHK1 is activated and subsequently phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, this compound prevents this arrest, forcing cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[5][6] This is particularly effective in p53-deficient tumors, which are more reliant on the S and G2/M checkpoints for survival.[1][5][7] Biomarker studies have confirmed that this compound inhibits the autophosphorylation of CHK1 at Ser296 and blocks the phosphorylation of CDK1 at Tyr15 in vivo.[1][5]
Experimental Protocols
The following protocols are synthesized from the methodologies described in the initial in vivo studies of this compound.
Xenograft Model Establishment
-
Cell Line: SW620 human colon adenocarcinoma cells were utilized.
-
Animal Model: Female athymic nude mice were used.
-
Implantation: SW620 cells were implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors were allowed to grow to a mean volume of approximately 150-200 mm³ before the initiation of treatment.
Dosing and Administration
-
This compound: Administered intraperitoneally (i.p.) at a dose of 40 mg/kg.
-
Irinotecan: Administered i.p. at a dose of 12.5 mg/kg.
-
Gemcitabine: Administered intravenously (i.v.) at a dose of 60 mg/kg.
-
Dosing Schedule:
-
This compound: Administered on days 0, 1, 7, 8, 14, and 15 for the irinotecan combination study. A similar schedule was likely used for the gemcitabine study.
-
Irinotecan: Administered on days 0, 1, 7, 8, 14, and 15.
-
Gemcitabine: Administered on days 0, 7, and 14.
-
-
Combination Dosing:
-
For the irinotecan combination, this compound was administered one hour before irinotecan.
-
For the gemcitabine combination, two schedules were tested: this compound administered one hour before gemcitabine, and this compound administered 24 hours after gemcitabine.
-
Efficacy Assessment
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Body Weight: Animal body weight was monitored as an indicator of toxicity.
-
Data Analysis: Mean tumor volumes for each treatment group were plotted over time. Statistical analysis was performed to determine the significance of the observed differences in tumor growth between treatment groups.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Chemotherapeutic Compounds Targeting the DNA Double-Strand Break Repair Pathways: The Good, the Bad, and the Promising [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Combining SAR-020106 with Gemcitabine in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a significant therapeutic challenge, with limited efficacy of standard-of-care chemotherapies such as gemcitabine (B846). A primary mechanism of resistance to gemcitabine involves the activation of the DNA damage response (DDR) pathway, which allows cancer cells to repair the DNA damage induced by the chemotherapy and continue to proliferate. A key regulator of the DDR pathway is Checkpoint Kinase 1 (CHK1). Inhibition of CHK1 has emerged as a promising strategy to sensitize cancer cells to DNA-damaging agents.
SAR-020106 is a potent and selective ATP-competitive inhibitor of CHK1.[1] By inhibiting CHK1, this compound prevents the cell cycle arrest at the S and G2/M checkpoints that is typically induced by gemcitabine. This forces the cancer cells into premature mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis. Preclinical studies have demonstrated that the combination of this compound and gemcitabine enhances antitumor activity.[2][3] While much of the in vivo efficacy data for this compound in combination with gemcitabine has been established in colon cancer models, the underlying mechanism is highly relevant to pancreatic cancer, a disease heavily reliant on the DDR pathway for survival.[2][4]
These application notes provide a comprehensive overview and detailed protocols for studying the combination of this compound and gemcitabine in preclinical pancreatic cancer models.
Mechanism of Action: Synergistic Induction of Apoptosis
Gemcitabine, a nucleoside analog, is incorporated into DNA during replication, leading to stalled replication forks and DNA damage. This damage activates the ATR-CHK1 signaling pathway, which in turn phosphorylates and activates a cascade of downstream targets to induce cell cycle arrest, allowing time for DNA repair.
This compound, by inhibiting CHK1, abrogates this crucial checkpoint. In the presence of gemcitabine-induced DNA damage, cells treated with this compound are unable to arrest in the S or G2/M phase. This leads to premature entry into mitosis with damaged DNA, resulting in increased genomic instability and ultimately, apoptosis. Key biomarkers of this process include increased levels of γH2AX, a marker of DNA double-strand breaks, and cleavage of PARP, an indicator of apoptosis.[3]
Data Presentation
In Vitro Activity
The following tables summarize representative quantitative data for this compound and other CHK1 inhibitors in combination with gemcitabine. Note that specific data for this compound in pancreatic cancer cell lines is limited in publicly available literature; therefore, data from colon cancer cell lines and from other CHK1 inhibitors in pancreatic cancer cell lines are provided for reference.
Table 1: Single Agent and Combination IC50 Values of CHK1 Inhibitors
| Cell Line | Cancer Type | CHK1 Inhibitor | IC50 (Single Agent) | Gemcitabine IC50 (Single Agent) | Gemcitabine IC50 (in combination with CHK1i) | Fold Potentiation |
| HT29 | Colon | This compound | 55 nM (G2 arrest) | - | - | 3.0-29 |
| SW620 | Colon | This compound | 91 nM (G2 arrest) | - | - | - |
| Multiple | Pancreatic | LY2603618 | 0.89 - 2.75 µM | - | - | - |
| AsPC-1 | Pancreatic | Gemcitabine | - | 494 nM - 23.9 µM | - | - |
| BxPC-3 | Pancreatic | Gemcitabine | - | 494 nM - 23.9 µM | - | - |
| MIA PaCa-2 | Pancreatic | Gemcitabine | - | 494 nM - 23.9 µM | - | - |
| PANC-1 | Pancreatic | Gemcitabine | - | 494 nM - 23.9 µM | - | - |
Data for this compound in colon cancer models.[1][2] Data for LY2603618 and gemcitabine in pancreatic cancer cell lines.[5][6]
Table 2: In Vivo Efficacy of this compound and Gemcitabine Combination
| Cancer Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |
| Colon Carcinoma Xenograft | Gemcitabine | - | - |
| Colon Carcinoma Xenograft | This compound | 40 mg/kg, i.p. | - |
| Colon Carcinoma Xenograft | Gemcitabine + this compound | Gemcitabine + 40 mg/kg this compound, i.p. | Enhanced antitumor activity |
Experimental Protocols
In Vitro Protocols
1. Cell Culture and Reagents
-
Cell Lines: PANC-1, MIA PaCa-2, BxPC-3, AsPC-1 (or other relevant pancreatic cancer cell lines).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Gemcitabine (dissolved in sterile water or PBS).
-
This compound (dissolved in DMSO).
-
MTT or Sulforhodamine B (SRB) for cytotoxicity assays.
-
Propidium Iodide (PI) and RNase A for cell cycle analysis.
-
Antibodies for Western blotting: anti-phospho-CHK1 (Ser296), anti-CHK1, anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-PARP, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
2. Cytotoxicity Assay (MTT or SRB)
-
Seed pancreatic cancer cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a dose range of gemcitabine and this compound, both as single agents and in combination. A fixed ratio combination (e.g., based on the IC50 of each drug) is recommended.
-
Incubate for 72 hours.
-
For MTT assay, add MTT solution and incubate for 4 hours. Solubilize formazan (B1609692) crystals with DMSO and read absorbance at 570 nm.
-
For SRB assay, fix cells with trichloroacetic acid, stain with SRB solution, wash, and solubilize the dye with Tris base. Read absorbance at 510 nm.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
3. Clonogenic Survival Assay
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to adhere for 24 hours.
-
Treat with gemcitabine, this compound, or the combination for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate for 10-14 days until visible colonies form.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the surviving fraction for each treatment group relative to the untreated control.
4. Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 60 mm dishes and allow them to adhere.
-
Treat with gemcitabine, this compound, or the combination for 24 or 48 hours.
-
Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be quantified using appropriate software.
5. Western Blotting
-
Seed cells in 100 mm dishes and treat as for cell cycle analysis.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for semi-quantitative analysis.
In Vivo Protocol
1. Animal Models
-
Animals: Athymic nude mice or NOD/SCID mice, 6-8 weeks old.
-
Cell Lines: PANC-1 or MIA PaCa-2 cells are commonly used for xenografts.
-
Tumor Implantation: Subcutaneously inject 2-5 x 10^6 cells in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
2. Dosing and Administration
-
Group Formation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, Gemcitabine alone, this compound alone, Gemcitabine + this compound).
-
Drug Formulation:
-
Gemcitabine: Dissolve in sterile saline. A typical dose is 60-100 mg/kg, administered intraperitoneally (i.p.) once or twice weekly.
-
This compound: Formulate in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80). A dose of 40 mg/kg administered i.p. has been used in colon cancer models.[1]
-
-
Treatment Schedule:
-
Administer this compound approximately 2-4 hours before gemcitabine to ensure CHK1 is inhibited at the time of DNA damage induction.
-
A typical cycle could be treatment for 3 weeks followed by a rest week.
-
-
Monitoring: Monitor animal body weight and overall health status throughout the study.
3. Efficacy Evaluation
-
Primary Endpoint: Tumor growth inhibition. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Secondary Endpoints:
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and DNA damage (γH2AX).
-
Pharmacodynamic (PD) Biomarkers: Collect tumor samples at various time points after the last dose to assess the levels of pCHK1 and γH2AX by Western blotting or IHC to confirm target engagement.
-
Disclaimer
The provided protocols and data are intended as a guide for research purposes. The quantitative data for this compound in pancreatic cancer models is extrapolated from studies in other cancer types or with similar CHK1 inhibitors. Researchers should optimize the experimental conditions, including drug concentrations and doses, for their specific cell lines and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Synergistic Effect of SAR-020106 and SN38 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for investigating the synergistic anti-cancer effects of SAR-020106, a selective CHK1 inhibitor, and SN38, the active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor. The rationale for this combination lies in a classic synthetic lethality approach: SN38 induces DNA damage, activating cell cycle checkpoints, while this compound abrogates these checkpoints, leading to mitotic catastrophe and enhanced cancer cell death. This synergy is often more pronounced in p53-deficient tumors, which are heavily reliant on the S and G2/M checkpoints for survival following genotoxic stress.[1][2][3]
Mechanism of Action and Synergy Rationale
SN38 functions by trapping topoisomerase I-DNA cleavage complexes, which are converted into cytotoxic DNA double-strand breaks during DNA replication.[4][5][6] This damage triggers the DNA damage response (DDR), leading to the activation of checkpoint kinases, including CHK1. Activated CHK1 halts the cell cycle in the S and G2/M phases to allow time for DNA repair.[1][2][3]
This compound is a potent and selective ATP-competitive inhibitor of CHK1.[1][7] By inhibiting CHK1, this compound prevents the cell from arresting in response to SN38-induced DNA damage. This forces the cell to enter mitosis with damaged chromosomes, resulting in mitotic catastrophe and apoptosis.[2][8]
Hypothesized Signaling Pathway
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sensitizing Glioblastoma Cells to Radiation with SAR-020106
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma is a highly aggressive and common brain tumor in adults, with a poor prognosis despite standard treatments like radiation and temozolomide (B1682018).[1][2][3] A key mechanism of resistance is the tumor cells' robust DNA damage response (DDR). This document outlines a protocol for utilizing SAR-020106, a potent and highly selective ATP-competitive Checkpoint Kinase 1 (Chk1) inhibitor, to sensitize glioblastoma cells to ionizing radiation (IR).[2] By inhibiting Chk1, a crucial component of the G2/M cell cycle checkpoint, this compound abrogates the radiation-induced cell cycle arrest, leading to increased mitotic catastrophe and enhanced cell death, particularly in p53-deficient glioblastoma cells.[4][5] These application notes provide detailed experimental protocols, data presentation in tabular format, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Standard therapy for glioblastoma, which includes radiation and the alkylating agent temozolomide (TMZ), often fails due to the tumor's intrinsic and acquired resistance.[2][6] A promising strategy to overcome this resistance is to target the DNA damage response pathways that are often upregulated in cancer cells.[7] Chk1 is a critical kinase that gets activated in response to DNA damage, leading to cell cycle arrest to allow for DNA repair.[8] Its inhibition prevents this repair process, forcing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and apoptosis.[5] this compound has been shown to effectively sensitize glioblastoma cells to radiation and other DNA-damaging agents, offering a potential new avenue for therapeutic intervention.[1][2][3] This protocol details the in vitro application of this compound in combination with radiation to enhance the killing of glioblastoma cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Radiosensitizer in p53-mutant Glioblastoma Cells (T98G)
| Treatment Group | Reduction in Clonogenic Survival (fold change vs. untreated) |
| This compound (0.125 µM) | 7-fold[4][9] |
| Ionizing Radiation (IR) | 40-fold[4][9] |
| This compound (0.125 µM) + IR | 128-fold[4][9] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis in Combination with Irradiation
| Treatment | Effect on G2/M Arrest | Induction of Apoptosis |
| This compound | Minor effects on cell cycle distribution alone.[4] | Induces apoptosis in a concentration-dependent manner.[4] |
| Irradiation (IR) | Induces G2/M arrest.[1][2] | Induces apoptosis. |
| This compound + IR | Abrogates IR-induced G2/M arrest.[1][2][4] | Synergistically increases apoptosis, especially in p53-mutant cells.[1][2][5] |
Signaling Pathway
Caption: Signaling pathway of this compound in radiosensitization.
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma cell lines, such as T98G (p53-mutant) and A172 (p53-wildtype), are recommended.[2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Drug and Radiation Treatment
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 0.05 - 0.25 µM).[4][10] The final DMSO concentration should not exceed 0.1%.
-
Irradiation: Irradiate cells using an X-ray source. For fractionated irradiation, a dose of 2.2 Gy per fraction can be delivered.[4][10]
-
Treatment Schedule: Add this compound to the cell culture medium 1 hour prior to irradiation.[4][10]
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with this compound and/or radiation as described above.
-
Incubation: After treatment, replace the medium with fresh culture medium and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Caption: Workflow for the Clonogenic Survival Assay.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining to analyze cell cycle distribution.
-
Cell Preparation: Harvest cells by trypsinization at various time points after treatment.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Rehydrate the cells in PBS and then incubate with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells by trypsinization at desired time points post-treatment.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Conclusion
The Chk1 inhibitor this compound is a potent radiosensitizer for glioblastoma cells, particularly those with p53 mutations.[1][4][5] The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects of this compound and radiation in vitro. The combination of Chk1 inhibition with standard DNA-damaging therapies represents a promising strategy to overcome treatment resistance in glioblastoma.[2][3] Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this approach.[4] Importantly, studies have suggested that this multimodal therapy may have a low risk of neurotoxicity.[1][3]
References
- 1. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted radiosensitization by the Chk1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
SAR-020106 solubility and preparation for cell culture
Introduction
SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2][3] By inhibiting Chk1, this compound disrupts the intra-S and G2/M cell cycle checkpoints, which are critical for allowing cancer cells to repair DNA damage before proceeding with cell division.[4] This disruption leads to the accumulation of DNA damage, ultimately resulting in cell death.[4][5] Consequently, this compound can sensitize cancer cells to the effects of DNA-damaging agents like chemotherapy and radiation, making it a promising candidate for combination therapies.[6][7] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with its mechanism of action and relevant cellular assays.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The compound exhibits poor solubility in aqueous solutions and ethanol.[8] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1][8] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[8]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (52.23 mM)[8] or 5 mg/mL (13.06 mM)[1] | Ultrasonic assistance may be required.[1] Use fresh, anhydrous DMSO.[8] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Mechanism of Action: Chk1 Inhibition and Cell Cycle Abrogation
Genotoxic stress from DNA-damaging agents activates the ATM and ATR kinases, which in turn phosphorylate and activate Chk1.[2] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the S and G2/M phases, allowing time for DNA repair.[2][4]
This compound, as a Chk1 inhibitor, blocks this pathway. By preventing Chk1 activation, it allows Cdc25 to remain active, leading to CDK activation and progression through the cell cycle despite the presence of DNA damage.[2][9] This premature entry into mitosis with unrepaired DNA leads to mitotic catastrophe and apoptosis, particularly in p53-deficient cancer cells that lack a functional G1/S checkpoint.[9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound |CAS:1184843-57-9 Probechem Biochemicals [probechem.com]
- 4. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound is an ATP-Competitive and Selective CHK1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 11. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SAR-020106 via Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in DNA damage response and cell cycle checkpoint control.[1][2][3] Inhibition of CHK1 by this compound has been shown to abrogate the S and G2-M checkpoints, leading to increased DNA damage and cell death, particularly in p53-deficient tumor cells.[1][4] Preclinical studies have demonstrated that this compound can significantly enhance the antitumor activity of various genotoxic agents, such as irinotecan (B1672180) and gemcitabine, both in vitro and in vivo.[1][5] These application notes provide a detailed protocol for the in vivo administration of this compound via intraperitoneal (i.p.) injection in murine xenograft models, based on published preclinical data.
Mechanism of Action
Genotoxic stress from chemotherapy or radiation activates DNA damage checkpoints, allowing cells to repair DNA before proceeding with cell division. A key player in this process is CHK1. In many cancer cells, the G1-S checkpoint is compromised due to p53 mutations. These cells then heavily rely on the S and G2-M checkpoints, which are regulated by CHK1, for survival following DNA damage. This compound selectively inhibits CHK1, preventing the phosphorylation of its downstream targets like CDK1 at Y15.[1][4] This abrogation of the S and G2-M checkpoints forces the p53-deficient cancer cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis. This mechanism provides a synthetic lethal strategy to selectively kill cancer cells while sparing normal cells with a functional G1-S checkpoint.
Data Presentation
In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (CHK1 enzyme) | - | 13.3 nM | [1] |
| IC50 (G2 arrest abrogation) | HT29 | 55 nM | [1] |
| IC50 (G2 arrest abrogation) | SW620 | 91 nM | [2] |
| GI50 | HT29 | 0.48 µM | [2] |
| GI50 | SW620 | 2 µM | [2] |
In Vivo Efficacy of this compound in Combination Therapy (SW620 Xenograft Model)
| Treatment Group | Dosage and Route | Schedule | Outcome | Reference |
| This compound alone | 40 mg/kg, i.p. | Days 0, 1, 7, 8, 14, 15 | Minimal to no single-agent activity | [3] |
| Irinotecan alone | 12.5 mg/kg, i.p. | Days 0, 1, 7, 8, 14, 15 | Moderate tumor growth inhibition | [5] |
| This compound + Irinotecan | This compound (40 mg/kg, i.p.) 1 hr before Irinotecan (12.5 mg/kg, i.p.) | Days 0, 1, 7, 8, 14, 15 | Significant potentiation of antitumor activity | [2][5] |
| Gemcitabine alone | 60 mg/kg, i.v. | As per study design | Moderate tumor growth inhibition | [5] |
| This compound + Gemcitabine | This compound (40 mg/kg, i.p.) 1 hr before Gemcitabine (60 mg/kg, i.v.) | As per study design | Enhanced antitumor activity | [5] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water; or as determined by solubility testing)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge recommended for mice)
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
Protocol:
-
Determine the required concentration: Based on the desired dose (e.g., 40 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. Assume a standard injection volume of 10 ml/kg. For a 25g mouse, the injection volume would be 0.25 ml.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle: Prepare the sterile vehicle solution under aseptic conditions. The exact composition of the vehicle should be optimized for this compound solubility and animal tolerance.
-
Dissolve this compound: Add the vehicle to the this compound powder. Vortex thoroughly. If necessary, use a water bath or sonicator to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Storage: It is recommended to prepare the dosing solution fresh for each set of injections. If short-term storage is necessary, store at 2-8°C, protected from light, and re-dissolve completely before use. For longer-term storage of stock solutions, aliquoting and storing at -20°C or -80°C may be possible, but stability should be verified.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol (B145695) or other skin disinfectant
-
Gauze pads
-
Sharps container
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Locate Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and major blood vessels.
-
Disinfect the Skin: Wipe the injection site with a gauze pad soaked in 70% ethanol.
-
Perform the Injection:
-
Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the this compound solution.
-
-
Withdraw the Needle: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.
Visualizations
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Determining the Optimal Concentration of SAR-020106 for Cytotoxicity Assays
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for determining the optimal concentration of SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), for in vitro cytotoxicity assays. These guidelines will enable researchers to design and execute robust experiments to evaluate the cytotoxic effects of this compound, both as a standalone agent and in combination with other therapeutic compounds.
Introduction to this compound
This compound is a small molecule inhibitor of CHK1, a critical serine/threonine kinase involved in the DNA damage response and cell cycle checkpoint control.[1][2][3] By inhibiting CHK1, this compound can abrogate cell cycle arrest, particularly the G2/M checkpoint, which is often activated in response to DNA damage.[1][3][4] This mechanism makes it a promising agent for enhancing the efficacy of DNA-damaging chemotherapeutics, especially in p53-deficient tumors that are heavily reliant on the G2/M checkpoint for DNA repair.[1][4][5] In vitro studies have shown that this compound can potentiate the cytotoxic effects of agents like gemcitabine (B846) and irinotecan.[1][4][6]
Key Considerations for Determining Optimal Concentration
The selection of an appropriate concentration range for this compound is a critical first step in any cytotoxicity assay. An optimal concentration is one that elicits a measurable and reproducible biological response.[7] Key factors to consider when determining the concentration range include:
-
Cell Type: The sensitivity of different cell lines to this compound can vary significantly. For example, the GI50 (concentration for 50% growth inhibition) for this compound is 0.48 µM in HT29 cells and 2 µM in SW620 cells.[4][8]
-
Assay Endpoint: The desired outcome of the experiment (e.g., cell viability, apoptosis, cell cycle arrest) will influence the required concentration and incubation time.
-
Single Agent vs. Combination Studies: When used in combination with other drugs, a lower concentration of this compound may be sufficient to observe a synergistic effect.[1][4]
-
Incubation Time: The duration of exposure to this compound will impact its cytotoxic effect.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound in various assays and cell lines, providing a starting point for concentration range selection.
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 | Isolated Human CHK1 Enzyme | 13.3 nM | [1][2][4][8][9] |
| IC50 (G2 Arrest Abrogation) | HT29 | 55 nM | [1][2][4][9] |
| IC50 (G2 Arrest Abrogation) | SW620 | 91 nM | [4] |
| GI50 (Growth Inhibition) | HT29 | 0.48 µM | [4][8] |
| GI50 (Growth Inhibition) | SW620 | 2 µM | [4][8] |
| Effective Concentration Range (for radiosensitization) | Glioblastoma cell lines | 0.05 - 0.25 µM | [10] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HT29, SW620)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the compound in culture medium to obtain a range of concentrations. A common starting point is a wide range from 100 µM to 1 nM, with 2- or 3-fold dilutions.[7] It is advisable to include concentrations that bracket the known GI50 values (e.g., for HT29 cells, a range from 0.01 µM to 10 µM would be appropriate).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[7]
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.[7]
-
Determine the IC50 value from the curve using non-linear regression analysis.[7]
-
Protocol 2: Evaluating Synergistic Cytotoxicity with a DNA-Damaging Agent
This protocol is designed to assess the ability of this compound to enhance the cytotoxicity of a DNA-damaging agent (e.g., gemcitabine).
Procedure:
-
Determine the IC50 of the DNA-damaging agent alone following the steps in Protocol 1.
-
Design a Combination Matrix: Prepare a matrix of concentrations of both this compound and the DNA-damaging agent. A common approach is to use concentrations around the IC50 of each drug. For example, use a fixed, sub-lethal concentration of this compound (e.g., at its IC20) and a range of concentrations of the DNA-damaging agent.
-
Cell Seeding and Treatment: Seed cells as described previously. Treat cells with the single agents and the combinations. Include untreated and vehicle controls.
-
Incubation and Assay: Follow the incubation and MTT assay steps as outlined in Protocol 1.
-
Data Analysis: Calculate the cell viability for each condition. To determine if the combination is synergistic, additive, or antagonistic, the data can be analyzed using methods such as the combination index (CI) method of Chou and Talalay.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of pCDK1 (Tyr15) by Western Blot Following SAR-020106 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to quantify the inhibition of CDK1 phosphorylation at Tyrosine 15 (Tyr15) in response to treatment with SAR-020106, a potent and selective CHK1 inhibitor. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the relevant signaling pathway and experimental workflow.
This compound is an ATP-competitive inhibitor of CHK1, a critical kinase in the DNA damage response and G2/M cell cycle checkpoint control.[1][2] By inhibiting CHK1, this compound abrogates the G2 arrest induced by DNA damaging agents, leading to premature mitotic entry and subsequent cell death, particularly in p53-deficient cancer cells.[2] A key downstream effector of the CHK1-mediated G2 checkpoint is the phosphorylation of CDK1 at Tyr15. This inhibitory phosphorylation is crucial for holding cells in G2. This compound has been shown to block the phosphorylation of CDK1 at Tyr15 in a dose-dependent manner, which serves as a key biomarker for its on-target activity.[1][2][3] Western blotting is a fundamental technique to detect and quantify this specific change in protein phosphorylation, thereby confirming the molecular mechanism of action of this compound.[1][2][3]
Quantitative Data Presentation
The following tables summarize the recommended starting concentrations for antibodies and other reagents for the Western blot protocol. Optimal concentrations may vary depending on the specific cell line and experimental conditions and should be determined empirically.
Table 1: Antibody and Reagent Concentrations
| Reagent | Recommended Starting Concentration/Dilution |
| Primary Antibody: anti-pCDK1 (Tyr15) | 1:1000 |
| Primary Antibody: anti-Total CDK1 | 1:1000 |
| Primary Antibody: anti-β-Actin (Loading Control) | 1:5000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 |
| This compound Treatment Concentration | 50 nM - 5 µM |
| Cell Seeding Density | 1-2 x 10⁶ cells per 100 mm dish |
| Protein Loading per Lane | 20-40 µg |
Table 2: Example Experimental Groups
| Group | Treatment | Purpose |
| 1 | Vehicle Control (DMSO) | Baseline pCDK1 (Tyr15) levels |
| 2 | This compound (Low Concentration) | Assess dose-dependent inhibition |
| 3 | This compound (High Concentration) | Assess maximal inhibition |
| 4 | Positive Control (e.g., Nocodazole) | Induce G2/M arrest and pCDK1 (Tyr15) |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot analysis.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with SAR-020106
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage induced by genotoxic agents, CHK1 is activated and plays a pivotal role in orchestrating cell cycle checkpoints, particularly at the S and G2/M phases, to allow time for DNA repair.[2] Many tumor cells, especially those with p53 mutations, have a compromised G1 checkpoint and are therefore heavily reliant on the S and G2/M checkpoints for survival after DNA damage.[2] By inhibiting CHK1, this compound abrogates the G2/M checkpoint, leading to premature mitotic entry with damaged DNA, ultimately resulting in enhanced cell death in cancer cells.[3][4][5] This makes CHK1 inhibitors like this compound promising therapeutic agents for sensitizing tumors to DNA-damaging chemotherapies.
Flow cytometry is a powerful and high-throughput technique for analyzing the cell cycle distribution of a population of cells.[6] By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle. This application note provides a detailed protocol for using flow cytometry to analyze the effects of this compound on cell cycle progression, particularly its ability to abrogate G2/M arrest induced by a DNA-damaging agent.
Mechanism of Action of this compound
Genotoxic stress, induced by agents like etoposide (B1684455) or the active metabolite of irinotecan, SN38, causes DNA damage, which activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR then phosphorylates and activates CHK1.[7] Activated CHK1 phosphorylates several downstream targets, including the CDC25 family of phosphatases. This phosphorylation leads to the inhibition and/or degradation of CDC25, preventing the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1). Inactive CDK1 is unable to drive the cell into mitosis, resulting in G2/M arrest. This compound competitively binds to the ATP-binding pocket of CHK1, preventing its kinase activity.[1][2] This inhibition blocks the downstream signaling cascade, leading to the activation of CDK1 and the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of HT29 colon cancer cells treated with the DNA-damaging agent SN38. The data illustrates the abrogation of the SN38-induced G2/M arrest by this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in SN38-Treated HT29 Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55 | 25 | 20 |
| SN38 (100 nM) | 15 | 20 | 65 |
| This compound (1 µM) | 50 | 28 | 22 |
| SN38 (100 nM) + this compound (1 µM) | 30 | 10 | 60 |
Note: The data presented are representative and may vary depending on the cell line, drug concentrations, and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Human cancer cell line (e.g., HT29, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Selleck Chemicals or equivalent)
-
DNA-damaging agent (e.g., Etoposide, SN38)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Workflow
Protocol for Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line (e.g., HT29) into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare stock solutions of this compound and the DNA-damaging agent (e.g., Etoposide) in DMSO.
-
Treat the cells with the desired concentrations of the drugs. Include the following control and treatment groups:
-
Vehicle control (DMSO)
-
DNA-damaging agent alone
-
This compound alone
-
Combination of the DNA-damaging agent and this compound
-
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium, which contains any floating or detached cells.
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the adherent cells.
-
Combine the trypsinized cells with the cells collected from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. Use doublet discrimination to exclude cell aggregates from the analysis.
-
Logical Relationship Diagram
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of cell cycle arrest induced by the CHK1 inhibitor this compound. By following these detailed methodologies, scientists can quantitatively assess the abrogation of the G2/M checkpoint and further elucidate the mechanism of action of this and other similar therapeutic compounds. This approach is invaluable for preclinical drug development and for understanding the intricate regulation of the cell cycle in cancer biology.
References
- 1. Checkpoint kinase‑1 inhibition and etoposide exhibit a strong synergistic anticancer effect on chronic myeloid leukemia cell line K562 by impairing homologous recombination DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage and Stability of SAR-020106 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR-020106 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] By inhibiting CHK1, this compound can abrogate cancer cell cycle checkpoints, particularly the G2/M checkpoint, leading to increased sensitivity to DNA-damaging agents and radiation.[3][4][5] Given its therapeutic potential, understanding the long-term stability and proper storage of this compound in commonly used solvents like dimethyl sulfoxide (B87167) (DMSO) is paramount for ensuring the reproducibility and accuracy of preclinical research and drug development activities.
These application notes provide a comprehensive guide to the recommended storage conditions for this compound in DMSO, along with a detailed protocol for establishing a stability study to generate quantitative data for your specific laboratory conditions.
This compound Signaling Pathway
This compound targets CHK1, a key kinase in the ATR-CHK1 signaling pathway, which is activated in response to DNA single-strand breaks and replication stress. The following diagram illustrates the simplified DNA damage response pathway and the role of CHK1.
Caption: Simplified CHK1 signaling pathway in response to DNA damage.
Recommended Storage Conditions for this compound in DMSO
Proper storage of this compound in DMSO is crucial to maintain its integrity and biological activity. The following table summarizes the recommended storage conditions based on available data.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 1 year[2] | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[1][2] | Suitable for short- to medium-term storage. Aliquotting is still recommended. |
| 4°C | Up to 1 week (for 1 mM solution)[3][6] | For working solutions intended for immediate use. Protect from light. |
Important Considerations:
-
DMSO Quality: Always use anhydrous, high-purity DMSO to prepare stock solutions. DMSO is hygroscopic and can absorb water from the atmosphere, which may impact the stability of the compound.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation and precipitation of the compound. It is highly recommended to prepare single-use aliquots of the stock solution.[1][2]
-
Light Sensitivity: While not explicitly stated for this compound, it is good practice to protect solutions from light by using amber vials or by wrapping containers in foil.
Protocol: Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a general procedure for conducting a long-term stability study of this compound in DMSO. This study will allow researchers to establish in-house stability data under their specific laboratory conditions.
Objective
To determine the stability of this compound in DMSO over an extended period at various storage temperatures (-80°C, -20°C, and 4°C).
Materials
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined caps (B75204) or polypropylene (B1209903) microtubes
-
Calibrated pipettes
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Mass Spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Internal standard (optional, but recommended for accurate quantification)
Experimental Workflow
The following diagram provides a visual overview of the experimental workflow for the stability study.
Caption: Experimental workflow for the long-term stability assessment of this compound in DMSO.
Detailed Procedure
4.1. Preparation of Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Prepare a sufficient volume to aliquot for all time points and storage conditions.
4.2. Aliquoting and Storage
-
Dispense equal volumes of the stock solution into appropriately labeled amber vials or polypropylene tubes. The aliquot volume should be suitable for a single analysis to avoid freeze-thaw cycles of the stability samples.
-
Prepare a set of aliquots for each storage condition (-80°C, -20°C, and 4°C).
-
Store the aliquots at their respective temperatures, protected from light.
4.3. Time Points for Analysis
The selection of time points will depend on the intended storage duration. A typical long-term stability study may include the following time points:
-
Initial (T=0): Analyze immediately after preparation.
-
Intermediate: 1, 3, 6, and 9 months.
-
Final: 12 months (and potentially 24 months for extended studies).
4.4. Analytical Method: Stability-Indicating HPLC-UV
A validated stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants. If a specific method for this compound is not available, a general method for small molecules can be adapted and validated.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. This includes performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate degradants from the parent peak.
4.5. Sample Analysis
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the samples to thaw completely and equilibrate to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the samples to a suitable concentration for HPLC analysis using the initial mobile phase composition. If using an internal standard, add it at this step.
-
Inject the prepared samples into the HPLC system.
4.6. Data Analysis
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Identify and quantify any degradation products that appear over time.
-
Summarize the data in a table for easy comparison.
Data Presentation
The following table is a template for presenting the quantitative stability data obtained from the study.
| Time Point | Storage Condition | % this compound Remaining (Mean ± SD) | % Total Degradants (Mean ± SD) | Observations |
| 0 | - | 100 | 0 | Clear, colorless solution |
| 1 Month | -80°C | |||
| -20°C | ||||
| 4°C | ||||
| 3 Months | -80°C | |||
| -20°C | ||||
| 4°C | ||||
| 6 Months | -80°C | |||
| -20°C | ||||
| 4°C | ||||
| 12 Months | -80°C | |||
| -20°C | ||||
| 4°C |
Conclusion
The long-term stability of this compound in DMSO is critical for the integrity of research findings. Adherence to the recommended storage conditions, particularly storing aliquots at -80°C for long-term use, will help minimize degradation. For laboratories requiring comprehensive stability data, the provided protocol offers a framework for establishing in-house stability profiles. A validated stability-indicating analytical method is the cornerstone of such a study, ensuring accurate quantification of the active compound and detection of any potential degradation products.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development and validation of a new bioanalytical method for quantification of CDK4/6 inhibitor in Spiked Human Plasma by HPLC-UV | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. turkjps.org [turkjps.org]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Managing Potential Toxicity of SAR-020106 Combination Therapies
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for preclinical research purposes only. It is not a substitute for professional medical advice. The preclinical toxicity profile of SAR-020106 is not extensively detailed in publicly available literature; therefore, this guide is based on the known mechanism of action of CHK1 inhibitors and the established toxicity profiles of its combination partners.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical component of the DNA damage response (DDR) pathway, primarily involved in the S and G2-M cell cycle checkpoints.[1] By inhibiting CHK1, this compound abrogates these checkpoints, preventing cancer cells from repairing DNA damage induced by genotoxic agents. This leads to mitotic catastrophe and enhanced tumor cell death, particularly in cancer cells with a deficient p53 pathway.[1][3]
Q2: With which agents is this compound typically combined in preclinical studies?
A2: Preclinical studies have shown that this compound enhances the antitumor activity of various DNA-damaging agents, including:
-
Topoisomerase I inhibitors: Irinotecan (B1672180) and its active metabolite, SN38.[1][2]
-
Antimetabolites: Gemcitabine (B846).[1]
-
Alkylating agents: Temozolomide.[4]
-
Hypomethylating agents: Decitabine (B1684300).[4]
Q3: What is the reported preclinical safety profile of this compound in combination therapies?
A3: Published preclinical studies have reported that this compound, when used in combination with irinotecan or gemcitabine in vivo, exhibits "minimal toxicity".[1][6][7] A study in glioblastoma models also suggested a "low risk of neurotoxicity" when combined with radiation and temozolomide.[4][7] However, specific details and quantitative data on the nature and grade of these minimal toxicities are limited in the available literature.
Q4: What are the potential toxicities to anticipate based on the mechanism of action of CHK1 inhibitors and their combination partners?
A4: While specific data for this compound is scarce, based on the known class effects of CHK1 inhibitors and the toxicity profiles of its combination partners, researchers should be vigilant for the following potential toxicities in preclinical models:
-
Myelosuppression: As both CHK1 inhibitors and many cytotoxic agents can affect rapidly dividing cells, monitoring for signs of bone marrow suppression is crucial. This can manifest as:
-
Neutropenia: A decrease in neutrophils.
-
Thrombocytopenia: A reduction in platelets.
-
-
Gastrointestinal (GI) Toxicity:
-
Fatigue.
Troubleshooting Guides
Issue 1: Unexpected Level of Myelosuppression Observed
Potential Cause:
-
Synergistic or additive toxicity between this compound and the combination agent on hematopoietic progenitor cells. Both CHK1 inhibitors and cytotoxic agents like gemcitabine can be myelosuppressive.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of either this compound, the combination agent, or both. A stepwise dose reduction of 25% is a common starting point in preclinical studies when managing combination toxicities.
-
Staggered Dosing Schedule: Alter the timing of administration. For example, administer this compound after a delay following the cytotoxic agent to allow for initial recovery of normal tissues. Studies with other CHK1 inhibitors have shown that a delayed administration schedule can enhance efficacy while potentially managing toxicity.
-
Supportive Care: In animal models, consider the use of supportive care measures as per institutional guidelines to manage the effects of myelosuppression.
-
Monitor Hematological Parameters: Conduct regular complete blood counts (CBCs) to monitor the levels of neutrophils and platelets.
Issue 2: Severe Diarrhea in Animal Models (especially with Irinotecan)
Potential Cause:
-
Irinotecan is known to cause both early and late-onset diarrhea. The inhibition of CHK1 could potentially exacerbate the mucosal damage leading to more severe diarrhea.
Troubleshooting Steps:
-
Dose Adjustment of Irinotecan: The incidence and severity of irinotecan-induced diarrhea are dose-dependent.[9] A reduction in the irinotecan dose is the primary step.
-
Management of Dehydration: Ensure adequate hydration and electrolyte balance in the animal models.
-
Pharmacological Intervention: In a research setting, consider the use of agents like loperamide (B1203769) for symptomatic relief, following appropriate veterinary consultation and approved protocols.
-
Prophylactic Strategies: For future experiments, consider prophylactic strategies that have been explored for managing irinotecan-induced diarrhea.
Data Presentation
Table 1: In Vitro Potentiation of Cytotoxicity by this compound
| Cell Line | Combination Agent | Fold Enhancement of Cell Killing | p53 Status |
| Colon Tumor Lines | Gemcitabine | 3.0 - 29 | p53-dependent |
| Colon Tumor Lines | SN38 | 3.0 - 29 | p53-dependent |
Source: Data synthesized from multiple preclinical studies.[1]
Table 2: Potential Toxicities of this compound Combination Therapies and General Management Strategies
| Potential Toxicity | Combination Partner(s) | Monitoring Parameters (Preclinical) | Potential Management Strategy (Preclinical) |
| Myelosuppression | Gemcitabine, Irinotecan | Complete Blood Counts (Neutrophils, Platelets) | Dose reduction, staggered dosing schedule |
| Diarrhea | Irinotecan | Stool consistency, body weight, hydration status | Dose reduction of irinotecan, hydration support |
| Nausea/Vomiting | Gemcitabine, Irinotecan | Food intake, body weight, observation of emesis | Dose reduction, supportive care |
| Fatigue | General | Activity levels, grooming behavior | Dose reduction, recovery periods between cycles |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) bearing human tumor xenografts.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Combination agent (e.g., Gemcitabine) alone
-
This compound in combination with the agent
-
-
Dosing and Schedule: Administer drugs as per the experimental design. For example, this compound might be administered intraperitoneally (i.p.) and gemcitabine intravenously (i.v.).
-
Blood Collection: Collect a small volume of blood (e.g., via retro-orbital sinus or tail vein) at baseline and at regular intervals during and after the treatment cycle (e.g., weekly).
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine the concentrations of white blood cells (with differential), red blood cells, and platelets.
-
Data Analysis: Compare the hematological parameters between the treatment groups and the vehicle control. A significant decrease in neutrophils (neutropenia) or platelets (thrombocytopenia) in the combination group compared to single-agent groups would indicate additive or synergistic toxicity.
Protocol 2: Evaluation of Gastrointestinal Toxicity in a Mouse Model
-
Animal Model: Use a suitable mouse strain for the study.
-
Treatment Groups: As described in Protocol 1, with a focus on an irinotecan combination.
-
Clinical Monitoring:
-
Body Weight: Record the body weight of each animal daily. Significant weight loss can be an indicator of toxicity.
-
Diarrhea Score: Visually inspect the cages and animals daily for signs of diarrhea. Use a scoring system (e.g., 0 = normal, 1 = soft stool, 2 = mild diarrhea, 3 = moderate to severe diarrhea).
-
Hydration Status: Assess for signs of dehydration (e.g., skin turgor).
-
-
Histopathology (Optional): At the end of the study, collect sections of the small and large intestines for histopathological examination to assess for mucosal damage, inflammation, and other signs of intestinal toxicity.
-
Data Analysis: Compare the diarrhea scores, body weight changes, and histopathological findings between the different treatment groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound in combination with a genotoxic agent.
Caption: Troubleshooting workflow for managing unexpected toxicity in preclinical studies.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irinotecan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing SAR-020106 Administration with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the CHK1 inhibitor, SAR-020106, in combination with chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase involved in the DNA damage response (DDR). It plays a key role in mediating cell cycle arrest at the S and G2-M checkpoints, allowing time for DNA repair.[1] By inhibiting CHK1, this compound abrogates these checkpoints. This is particularly effective in p53-deficient tumor cells, which often lack a functional G1-S checkpoint and are therefore heavily reliant on the S and G2-M checkpoints for survival after DNA damage.[1]
Q2: Why is the timing of this compound administration with chemotherapy critical?
A2: The optimal timing is based on the mechanism of action of both the chemotherapeutic agent and this compound. Many DNA-damaging chemotherapies, such as gemcitabine (B846) and irinotecan (B1672180) (of which SN38 is the active metabolite), induce S-phase arrest in cancer cells.[3] During this arrest, the cells become highly dependent on CHK1 for DNA repair and survival.[3] Administering this compound after the chemotherapy has induced S-phase arrest exploits this dependency, leading to replication catastrophe and enhanced cancer cell death.[3][4] Concurrent administration may be less effective as the CHK1 inhibitor could interfere with the initial cell cycle arrest induced by the chemotherapy.
Q3: What are the key pharmacodynamic biomarkers to monitor the activity of this compound?
A3: Several key biomarkers can be used to confirm the biological activity of this compound in vitro and in vivo. These include:
-
Inhibition of CHK1 autophosphorylation at Ser296 (pCHK1 S296): This is a direct marker of CHK1 inhibition.[1][2]
-
Inhibition of CDK1 phosphorylation at Tyr15 (pCDK1 Y15): CHK1 inhibition leads to the activation of CDC25 phosphatases, which in turn dephosphorylate and activate CDK1, promoting mitotic entry. A decrease in pCDK1 Y15 indicates abrogation of the G2/M checkpoint.[1][2]
-
Increase in γH2AX (phosphorylated H2AX at Ser139): This is a marker of DNA double-strand breaks and indicates increased DNA damage.[1][2]
-
Increased Poly (ADP-ribose) polymerase (PARP) cleavage: This is a marker of apoptosis, or programmed cell death.[1][2]
Q4: How can I quantify the synergistic effect of this compound and chemotherapy in vitro?
A4: The synergistic effect of combining this compound with a chemotherapeutic agent can be quantified using a clonogenic survival assay and calculating the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Data Presentation
In Vitro Potentiation of Chemotherapy by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration (nM) | Fold Potentiation |
| HT29 | Gemcitabine | 100 | 3.0 |
| HT29 | SN38 | 100 | 29.0 |
| SW620 | Gemcitabine | 100 | 10.0 |
| SW620 | SN38 | 100 | 12.0 |
Data synthesized from preclinical studies.[1]
In Vivo Efficacy of this compound in Combination with Irinotecan in a SW620 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) on Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | Vehicle i.p. | ~1200 | 0% |
| Irinotecan alone | 12.5 mg/kg i.p., days 0, 7, 14 | ~800 | 33% |
| This compound alone | 40 mg/kg i.p., days 0, 1, 7, 8, 14, 15 | ~950 | 21% |
| Irinotecan + this compound | Irinotecan (12.5 mg/kg) + this compound (40 mg/kg) on combination days | ~300 | 75% |
Data estimated from graphical representations in preclinical studies.[4]
Experimental Protocols
In Vitro Clonogenic Survival Assay
Objective: To determine the long-term synergistic effect of this compound and a chemotherapeutic agent on cancer cell survival.
Methodology:
-
Cell Seeding: Plate a single-cell suspension of the desired cancer cell line into 6-well plates at a low density (e.g., 200-1000 cells/well, to be optimized for each cell line to yield 50-150 colonies in the control group). Allow cells to adhere overnight.
-
Drug Treatment:
-
Sequential Dosing: Treat cells with the chemotherapeutic agent (e.g., gemcitabine) for a predetermined time (e.g., 24 hours) to induce cell cycle arrest.
-
Remove the medium containing the chemotherapeutic agent and wash the cells with PBS.
-
Add fresh medium containing various concentrations of this compound and incubate for an additional period (e.g., 24-48 hours).
-
Include controls for each drug alone and a vehicle control.
-
-
Colony Formation: After the treatment period, replace the drug-containing medium with fresh, drug-free medium and incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Staining and Counting:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SW620) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
Drug Administration (Sequential Dosing Example):
-
Day 0: Administer the chemotherapeutic agent (e.g., irinotecan at 12.5 mg/kg) via intraperitoneal (i.p.) injection.
-
Day 1: Administer this compound (e.g., at 40 mg/kg) via i.p. injection.
-
Repeat this cycle as defined by the study design (e.g., weekly for 3 weeks).
-
Include control groups receiving vehicle, this compound alone, and the chemotherapeutic agent alone.
-
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be excised for biomarker analysis (e.g., Western blot for pCHK1, γH2AX, or immunohistochemistry).
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no synergistic cell killing observed. | 1. Suboptimal timing of drug administration. 2. Incorrect drug concentrations. 3. Cell line is resistant or has a functional p53 pathway. | 1. Perform a time-course experiment to determine the optimal time for chemotherapy-induced S-phase arrest before adding this compound. 2. Conduct dose-response curves for each single agent to determine the IC50 and use a range of concentrations around the IC50 for the combination studies. 3. Verify the p53 status of your cell line. The synergistic effect is most pronounced in p53-deficient cells. |
| High variability in clonogenic assay results. | 1. Inconsistent cell seeding. 2. Cell clumping. 3. Uneven drug distribution. 4. DMSO toxicity. | 1. Ensure accurate cell counting and create a homogenous single-cell suspension before plating.[5] 2. Gently triturate the cell suspension to break up clumps.[5] 3. Mix the plate gently after adding drugs. 4. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[6] |
| Difficulty in analyzing cell cycle by flow cytometry. | 1. Cell debris and clumps. 2. Incorrect staining procedure. 3. Instrument settings not optimized. | 1. Filter cell suspension before staining. 2. Ensure proper fixation and permeabilization. Use RNase to avoid staining of double-stranded RNA.[7] 3. Run samples at a low flow rate to improve resolution.[7][8] |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High toxicity (e.g., significant weight loss) in combination group. | 1. Drug doses are too high for the combination. 2. Overlapping toxicities of the two agents. | 1. Perform a dose de-escalation study for one or both agents in the combination. 2. Review the known toxicity profiles of both drugs and consider supportive care measures if appropriate. |
| Lack of enhanced tumor growth inhibition in the combination group. | 1. Suboptimal dosing schedule. 2. Insufficient drug exposure at the tumor site. 3. The tumor model is resistant. | 1. Experiment with different time intervals between the administration of the chemotherapeutic agent and this compound. 2. Conduct pharmacokinetic studies to measure drug concentrations in plasma and tumor tissue. 3. Confirm the p53 status of the xenograft model. |
| Inconsistent pharmacodynamic biomarker results. | 1. Improper tissue collection and processing. 2. Variability in antibody staining. 3. Timing of tissue collection is not optimal. | 1. Flash-freeze tumor samples immediately after excision or fix them appropriately for immunohistochemistry.[9][10] 2. Validate antibodies and optimize staining protocols. Include positive and negative controls.[11][12] 3. Perform a time-course study to determine the peak of biomarker modulation after drug administration. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CHK1-Mediated DNA Damage Response Pathway and the action of this compound.
Caption: In Vitro Workflow for Optimizing this compound and Chemotherapy Timing.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
Technical Support Center: Interpreting Off-Target Effects of CHK1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting the effects of CHK1 inhibitors, with a focus on SAR-020106. The following information will help you navigate potential off-target effects and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 13.3 nM for the human enzyme.[1][2][3][4] Its primary mechanism of action involves the inhibition of CHK1, a key serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] By inhibiting CHK1, this compound prevents the cell cycle arrest (primarily at the S and G2-M phases) that normally allows for DNA repair, leading to increased cell death in cancer cells, especially when combined with DNA-damaging agents.[1][5]
Q2: I am observing unexpected cellular phenotypes with this compound that don't seem to align with CHK1 inhibition. Could these be off-target effects?
A2: Yes, unexpected phenotypes could be due to off-target effects. While this compound is highly selective for CHK1, at higher concentrations it may inhibit other kinases.[6] It is crucial to perform experiments at the lowest effective concentration to minimize off-target effects. If unexpected results persist, consider performing a kinome-wide selectivity screen to identify potential off-target kinases.[7] For context, other CHK1 inhibitors like MK-8776 and SRA737 have shown off-target effects on CDK2 at higher concentrations.[8][9]
Q3: How does the p53 status of my cells influence their sensitivity to this compound?
A3: The p53 status of your cells is a critical determinant of their response to CHK1 inhibitors. Most human tumors have a defective G1-S checkpoint due to p53 mutations, making them highly reliant on the S and G2-M checkpoints regulated by CHK1 for DNA repair.[1][10] Therefore, p53-deficient cancer cells are often more sensitive to CHK1 inhibitors like this compound, which abrogate the remaining checkpoints and lead to mitotic catastrophe and cell death.[5][11] In contrast, p53-proficient cells can still arrest at the G1-S checkpoint, allowing for DNA repair and survival.[12]
Q4: My cells are developing resistance to this compound. What are the possible mechanisms?
A4: Resistance to CHK1 inhibitors can arise through various mechanisms. While specific resistance mechanisms to this compound are not extensively documented in the provided results, general mechanisms for kinase inhibitor resistance include mutations in the target kinase that prevent inhibitor binding, upregulation of alternative signaling pathways to bypass the inhibited pathway, or increased drug efflux.[8]
Q5: What are the key biomarkers I should monitor to confirm on-target CHK1 inhibition by this compound?
A5: To confirm on-target activity of this compound, you should monitor the phosphorylation status of CHK1 and its downstream targets. Key biomarkers include:
-
Increased levels of γH2AX , indicating DNA damage accumulation.[1]
-
Cleavage of Poly (ADP-ribose) polymerase (PARP) , a marker of apoptosis.[1]
Data Presentation
Table 1: On-Target and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 (Human CHK1) | 13.3 nM | Isolated human enzyme | [1][2][3][4] |
| G2 Arrest Abrogation IC50 | 55 nM | HT29 (human colon cancer) | [1][3][4] |
| G2 Arrest Abrogation IC50 | 91 nM | SW620 (human colon cancer) | [4] |
| GI50 (Growth Inhibition) | 0.48 µM | HT29 | [2][4] |
| GI50 (Growth Inhibition) | 2 µM | SW620 | [2][4] |
Table 2: Off-Target Kinase Inhibitory Profile of this compound
The following data represents the percentage of kinase activity remaining in the presence of 10 µM this compound. A lower percentage indicates greater inhibition.
| Kinase | Activity Remaining (%) |
| CHK1 | 0 |
| Aurora A | 4 |
| Aurora B | 1 |
| CAMK2δ | 1 |
| PIM1 | 1 |
| PIM2 | 1 |
| PIM3 | 1 |
| CAMK2γ | 2 |
| PHKγ2 | 2 |
| FLT3 | 3 |
| GSK3α | 3 |
| GSK3β | 3 |
| MST2 | 3 |
| CAMK4 | 4 |
| MAPKAPK2 | 4 |
| p70S6K | 4 |
| CHK2 | 5 |
| DYRK1A | 5 |
| DYRK2 | 5 |
| DYRK3 | 5 |
| MELK | 5 |
| MSK1 | 5 |
| MSK2 | 5 |
| NEK2 | 5 |
| NEK6 | 5 |
| NEK7 | 5 |
| CDK2/cyclin A | 6 |
| JNK1α1 | 6 |
| JNK2α2 | 6 |
| JNK3 | 6 |
| MARK3 | 6 |
| p38α | 6 |
| p38β | 6 |
| p38δ | 6 |
| p38γ | 6 |
| PRAK | 6 |
| ROCK-II | 6 |
| RSK1 | 6 |
| RSK2 | 6 |
| RSK3 | 6 |
| RSK4 | 6 |
| SGK1 | 6 |
| SGK2 | 6 |
| SGK3 | 6 |
| AMPK | 7 |
| BRSK2 | 7 |
| CDK3/cyclin E | 7 |
| DAPK1 | 7 |
| MARK1 | 7 |
| MARK2 | 7 |
| MARK4 | 7 |
| MINK1 | 7 |
| MKK1 | 7 |
Data adapted from the supplementary materials of Walton MI, et al. Mol Cancer Ther. 2010;9(1):89-100.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in p53 wild-type cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of a critical kinase. | 1. Perform a dose-response experiment to determine if the cytotoxicity is concentration-dependent. 2. Consult the off-target profile of this compound (Table 2) to identify potential off-target kinases. 3. Use a structurally different CHK1 inhibitor to see if the phenotype is recapitulated. | 1. A steep dose-response curve may suggest an off-target effect. 2. Identification of a potential off-target that is critical for the survival of your cell line. 3. If the phenotype is not observed with another CHK1 inhibitor, it is likely an off-target effect of this compound. |
| Defective p53 signaling pathway in a "wild-type" cell line. | 1. Verify the functionality of the p53 pathway by treating cells with a DNA damaging agent (e.g., doxorubicin) and assessing the induction of p21 by Western blot. | 1. Lack of p21 induction suggests a non-functional p53 pathway, which would sensitize the cells to CHK1 inhibition.[12] |
Issue 2: Lack of sensitization to DNA-damaging agents in p53-deficient cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal dosing or scheduling of this compound and the DNA-damaging agent. | 1. Optimize the concentration and timing of both agents. This compound is often administered after the DNA-damaging agent to target cells arrested in the cell cycle. | 1. Identification of a synergistic combination schedule that leads to enhanced cell death. |
| Cell line-specific resistance mechanisms. | 1. Assess the expression levels of CHK1 in your cell line. 2. Investigate the activity of drug efflux pumps. | 1. Low CHK1 expression may lead to reduced dependency on this pathway. 2. Overexpression of efflux pumps could reduce the intracellular concentration of the inhibitor. |
| Inhibition of CDK2 at higher concentrations of the CHK1 inhibitor. | 1. Titrate the CHK1 inhibitor to a lower concentration. Some CHK1 inhibitors can inhibit CDK2 at higher doses, which can prevent checkpoint abrogation.[8][9] | 1. Restoration of sensitization at a lower, more selective concentration of the CHK1 inhibitor. |
Mandatory Visualization
Caption: CHK1 signaling pathway and the effect of this compound.
Caption: Experimental workflow for investigating unexpected phenotypes.
Experimental Protocols
Protocol 1: Western Blot Analysis of CHK1 Pathway Activation
This protocol describes how to assess the on-target effects of this compound by measuring the phosphorylation status of CHK1 and its downstream targets.
Materials:
-
Cell culture reagents
-
This compound
-
DNA-damaging agent (e.g., gemcitabine, etoposide)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCHK1 (Ser296), anti-CHK1, anti-pCDK1 (Tyr15), anti-CDK1, anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the DNA-damaging agent for a predetermined time to induce cell cycle arrest. Then, add this compound at various concentrations for the desired duration. Include vehicle-treated and single-agent controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphoprotein signal to the total protein signal and the loading control.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol provides a general method for assessing the selectivity of this compound against a panel of kinases.
Materials:
-
This compound
-
DMSO
-
Purified, recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate in the kinase reaction buffer.[7][15]
-
Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include a no-inhibitor control (vehicle) and a known inhibitor for each kinase as a positive control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinases for a specified period.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method. For the ADP-Glo™ assay, add the ADP-Glo™ reagent, incubate, then add the kinase detection reagent and measure luminescence.[15]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each kinase.
Protocol 3: Cell-Based Target Engagement Assay
This protocol describes a method to confirm that this compound is engaging CHK1 within the cell.
Materials:
-
Cell line of interest
-
This compound
-
Reagents for immunofluorescence or a specific cell-based CHK1 activity reporter assay[16]
-
Microscope or plate reader for detection
Procedure:
-
Cell Treatment: Plate cells in a suitable format for the chosen detection method (e.g., chamber slides for immunofluorescence). Treat the cells with a range of this compound concentrations for a defined period.
-
Detection of CHK1 Activity:
-
Immunofluorescence for pCHK1: Fix, permeabilize, and stain the cells with an antibody against a CHK1 phosphorylation site (e.g., Ser296). Use a fluorescently labeled secondary antibody for detection.
-
Reporter Assay: If using a cell line with a CHK1 activity reporter, follow the specific protocol for inducing and measuring the reporter signal.
-
-
Data Acquisition and Analysis:
-
Immunofluorescence: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of pCHK1 in individual cells.
-
Reporter Assay: Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Interpretation: A dose-dependent decrease in the pCHK1 signal or the reporter signal upon treatment with this compound indicates successful target engagement.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI - Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models [jci.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. origene.com [origene.com]
- 14. bio-rad.com [bio-rad.com]
- 15. promega.com [promega.com]
- 16. A robust, target-driven, cell-based assay for checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Acquired Resistance to SAR-020106
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the CHK1 inhibitor, SAR-020106. The information is designed to help identify and address issues of acquired resistance in cancer cell lines during in vitro experiments.
Troubleshooting Guides
This section addresses specific experimental issues that may arise when working with this compound.
1. My this compound treatment is no longer effective. How can I determine if my cells have developed resistance?
If you observe a decrease in the efficacy of this compound over time, it is crucial to first confirm that this is due to acquired resistance and not experimental variability.
Initial Checks:
-
Re-evaluate Drug Stock: Confirm the integrity and concentration of your this compound stock solution.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Consistent Culture Conditions: Ensure that culture conditions (media, serum, CO2 levels, etc.) have remained consistent throughout your experiments.
Confirmation of Resistance:
To confirm acquired resistance, you will need to perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the treated cell line is a strong indicator of acquired resistance.
2. How can I establish a this compound-resistant cell line for further investigation?
Developing a drug-resistant cell line is a critical step in studying the mechanisms of resistance. This is typically achieved by exposing a parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period.[1][2][3]
Experimental Workflow for Developing a Resistant Cell Line
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SAR-020106 Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of SAR-020106 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), with an IC50 of 13.3 nM for the human enzyme.[1][2] CHK1 is a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway, primarily at the S and G2/M checkpoints.[3][4] By inhibiting CHK1, this compound abrogates the G2/M checkpoint, preventing cancer cells from arresting to repair DNA damage, which can lead to mitotic catastrophe and cell death.[1][5] This makes it an effective sensitizer (B1316253) for DNA-damaging chemotherapies and radiation, particularly in p53-deficient tumors.[1][6]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the stability of this compound.
-
Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can lead to compound degradation or precipitation.[1][2]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 3.83 mg of this compound (MW: 382.85 g/mol ) in 1 mL of anhydrous DMSO.[7] Gentle vortexing or sonication may be required to ensure complete dissolution.[1]
-
Storage: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[8] Store DMSO stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] For long-term storage, keep aliquots at -80°C (stable for up to 6 months).[1] For short-term use, storage at -20°C is suitable for up to 1 month.[1]
Q3: What are the main causes of this compound degradation in experimental setups?
A3: Like many small molecules, this compound is susceptible to several forms of degradation:
-
Hydrolysis: The cyanopyrazine and isoquinoline (B145761) rings in this compound may be susceptible to hydrolysis, especially under non-neutral pH conditions in aqueous buffers.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.[9]
-
Photodegradation: Exposure to light, particularly UV, can cause degradation.[10]
-
Precipitation: The compound may precipitate out of solution if its solubility limit is exceeded, which can be influenced by temperature, solvent composition, and pH.
Q4: I'm observing inconsistent results in my cell-based assays. Could this be due to this compound degradation?
A4: Yes, inconsistent results are a common sign of compound instability. Degradation can lead to a lower effective concentration of the active inhibitor, resulting in reduced or variable biological activity. Other factors to consider are issues with cell culture conditions, reagent variability, and assay execution.[11]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer or Cell Culture Medium
| Possible Cause | Suggested Solution |
| Exceeded Aqueous Solubility | The final concentration of this compound may be too high for the aqueous environment. Try using a lower final concentration. |
| Poor DMSO Quality | Hygroscopic DMSO containing water can reduce the solubility of hydrophobic compounds upon dilution into aqueous solutions. Use fresh, anhydrous DMSO to prepare stock solutions.[2] |
| Rapid Dilution | Adding the DMSO stock directly and quickly to the aqueous buffer can cause localized high concentrations and precipitation. Perform serial dilutions in your assay buffer or add the stock solution dropwise while vortexing. |
| pH of the Medium | The pH of your buffer or cell culture medium can affect the solubility of this compound. Ensure the pH of your experimental medium is stable and within the optimal range for your cells (typically 7.2-7.4).[12] |
Issue 2: Loss of this compound Activity Over Time in Experiments
| Possible Cause | Suggested Solution |
| Hydrolytic Degradation | This compound may be hydrolyzing in the aqueous assay buffer. Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the incubation time in aqueous solutions when possible. |
| Oxidative Degradation | The compound may be oxidizing in the presence of dissolved oxygen. When preparing buffers, consider using de-gassed water. For long-term storage of stock solutions, purging the vial with an inert gas like argon or nitrogen can help. |
| Photodegradation | Exposure to ambient light during the experiment can lead to degradation. Work in a subdued lighting environment and use amber-colored tubes or wrap plates and tubes in aluminum foil. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates and pipette tips. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated. |
| Solid (Powder) | 4°C | Up to 2 years | Keep desiccated. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Suitable for working aliquots.[1] |
Table 2: General Troubleshooting for Inconsistent this compound Activity
| Observation | Potential Cause Related to Degradation | Recommended Action |
| Higher IC50 than expected | Degradation of stock solution or working dilutions. | Prepare fresh stock and working solutions. Verify storage conditions. |
| Variable results between replicates | Incomplete dissolution or precipitation during dilution. | Ensure complete dissolution of the stock. Use a stepwise dilution method. |
| Loss of activity in long-term experiments | Instability in cell culture medium at 37°C. | Perform a time-course experiment to assess stability in your specific medium. Prepare fresh compound additions for longer experiments if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile, low-adhesion tips
-
-
Procedure for 10 mM Stock Solution:
-
Equilibrate this compound powder to room temperature before opening the vial.
-
Weigh 3.83 mg of this compound and transfer to a sterile tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
-
Procedure for Preparing Working Dilutions:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.[4]
-
For cell-based assays, dilute the intermediate stocks into pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is typically ≤ 0.1% to avoid solvent toxicity.[13] Add the diluted compound to the cells immediately.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Materials:
-
10 mM this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a working solution of this compound at a final concentration of 10 µM in the aqueous buffer.
-
Immediately take a time-zero (T=0) sample and analyze by HPLC or LC-MS to determine the initial peak area of this compound.
-
Incubate the remaining solution under desired experimental conditions (e.g., room temperature, 37°C), protected from light.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and analyze by HPLC or LC-MS.
-
Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of compound remaining.
-
Mandatory Visualizations
Caption: CHK1 signaling pathway and the mechanism of action of this compound.
Caption: Recommended experimental workflow for handling this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Coupling Cellular Localization and Function of Checkpoint Kinase 1 (Chk1) in Checkpoints and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 13. medchemexpress.cn [medchemexpress.cn]
How to assess SAR-020106 efficacy in real-time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the efficacy of SAR-020106 in real-time. It includes detailed FAQs, troubleshooting guides, experimental protocols, and data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive, potent, and selective inhibitor of the serine/threonine kinase CHK1.[1][2][3][4] In cancer cells, particularly those with a defective p53-dependent G1-S checkpoint, CHK1 is a critical mediator of the S and G2-M checkpoints in response to DNA damage.[1][3][5] By inhibiting CHK1, this compound abrogates the cell cycle arrest that would typically allow for DNA repair, forcing the cells into premature mitosis with damaged DNA. This process, known as mitotic catastrophe, ultimately leads to enhanced cell death (apoptosis).[1][5]
Q2: What are the key biomarkers for assessing this compound activity?
A2: The most direct biomarkers of this compound activity involve monitoring the CHK1 signaling pathway. Key events to measure include:
-
Inhibition of CHK1 Autophosphorylation : A decrease in the phosphorylation of CHK1 at Serine 296 (pCHK1 S296) indicates target engagement.[1][2][3]
-
Downregulation of CDK1 Phosphorylation : A decrease in the inhibitory phosphorylation of CDK1 at Tyrosine 15 (pCDK1 Y15) shows that the G2/M checkpoint is being overridden.[1][2][3]
-
Increased DNA Damage Marker : An increase in phosphorylated H2AX (γH2AX) indicates an accumulation of DNA double-strand breaks as cells are pushed through the cell cycle without proper repair.[1][3]
-
Induction of Apoptosis : An increase in cleaved Poly (ADP-ribose) polymerase (PARP) is a downstream marker of apoptosis resulting from mitotic catastrophe.[1][3]
Q3: How can I assess the abrogation of the G2/M checkpoint in real-time?
A3: Real-time assessment of checkpoint abrogation can be achieved using live-cell imaging with fluorescent cell cycle reporters. The most common system is the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI). Cells engineered to express FUCCI reporters will fluoresce red (Cdt1) during the G1 phase and green (Geminin) during the S, G2, and M phases. When cells are first treated with a DNA-damaging agent, you will observe an accumulation of green-fluorescent cells as they arrest in G2. Upon addition of this compound, you can monitor the progression of these green cells into mitosis (cell rounding, chromosome condensation) and subsequent cell death or division in real-time, providing a dynamic readout of checkpoint override.
Q4: What methods can monitor the enhancement of DNA damage by this compound in live cells?
A4: To monitor DNA damage in live cells, you can utilize fluorescently-tagged proteins that localize to sites of DNA damage. A common approach is to express a fusion protein of Green Fluorescent Protein (GFP) with a DNA damage response factor, such as 53BP1 or γH2AX. In response to DNA damage, these proteins form distinct foci within the nucleus. Using automated time-lapse microscopy, you can quantify the number, intensity, and persistence of these foci over time in cells treated with a genotoxic agent alone versus in combination with this compound. An increase in foci persistence and intensity in the combination group indicates inhibition of DNA repair.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of Action for this compound in the DNA Damage Response Pathway.
Caption: Experimental workflow for real-time monitoring of G2/M checkpoint abrogation.
Quantitative Data Summary
The following table summarizes key in-vitro potency values for this compound from published studies.
| Parameter | Description | Cell Line / Enzyme | Value (IC50 / GI50) | Reference |
| Enzymatic IC50 | Concentration for 50% inhibition of isolated enzyme activity. | Human CHK1 | 13.3 nM | [1][3][4] |
| Cellular IC50 | Concentration for 50% abrogation of etoposide-induced G2 arrest. | HT29 (colon) | 55 nM | [1][2][3][4] |
| Cellular IC50 | Concentration for 50% abrogation of etoposide-induced G2 arrest. | SW620 (colon) | 91 nM | [2][4] |
| GI50 | Concentration for 50% growth inhibition (as a single agent). | HT29 (colon) | 480 nM | [2][4] |
| GI50 | Concentration for 50% growth inhibition (as a single agent). | SW620 (colon) | 2000 nM | [2][4] |
Troubleshooting Guide
Problem: I am not observing the expected checkpoint abrogation or enhancement of cytotoxicity with this compound.
Caption: Troubleshooting workflow for lack of this compound-induced biological effect.
Q: What are the specific steps for troubleshooting a lack of effect? A: Follow the logic in the diagram above:
-
Compound Integrity : Has the compound been stored correctly? Has it undergone multiple freeze-thaw cycles? Prepare a fresh dilution from a new stock and re-test. Confirm the solvent (e.g., DMSO) has no effect on its own.
-
Cell System Verification : this compound is most effective in p53-deficient cell lines.[1] Confirm the p53 status of your cell line. Also, verify that your cells express CHK1. Ensure cultures are healthy, within a low passage number, and free of mycoplasma contamination, which can alter cell cycle and drug responses.[6][7]
-
Assay Protocol Review : The timing is critical. You must first induce a robust G2 arrest with a DNA-damaging agent before adding this compound. If the initial insult is too weak or the incubation time too short, there will be no checkpoint to abrogate. Conversely, if the damage is too severe, cells may undergo apoptosis before the effects of this compound can be observed. Titrate both the DNA-damaging agent and this compound to find the optimal concentrations and timing for your specific cell line.
Detailed Experimental Protocols
Protocol 1: Real-Time Monitoring of Cell Viability and Proliferation
This protocol uses a real-time, impedance-based cell analysis system to non-invasively monitor cell health and proliferation after treatment.
Materials:
-
Impedance-based cell analysis system (e.g., xCELLigence RTCA).
-
E-Plates (microplates with integrated gold microelectrodes).
-
Cell line of interest (p53-deficient recommended).
-
Complete cell culture medium.
-
DNA-damaging agent (e.g., Gemcitabine).
-
This compound.
Methodology:
-
Baseline Reading : Add 100 µL of cell culture medium to each well of an E-Plate and measure the baseline impedance.
-
Cell Seeding : Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium. Place the plate on the analyzer in the incubator and monitor cell adhesion and proliferation for 18-24 hours until cells are in the log growth phase.
-
Initial Treatment : Add the DNA-damaging agent (e.g., Gemcitabine at its IC20) to the designated wells. Continue monitoring for 24 hours to observe the expected cytostatic effect (slowing of proliferation).
-
This compound Addition : Add this compound at various concentrations (e.g., 30 nM - 300 nM) to the wells pre-treated with the DNA-damaging agent. Include controls: untreated, DNA-damaging agent only, and this compound only.
-
Real-Time Monitoring : Continuously monitor the plate for 48-72 hours. The system will record the Cell Index (a measure of impedance) every 15-30 minutes.
-
Data Analysis : Plot the normalized Cell Index over time. A significant drop in the Cell Index in the combination treatment group compared to the single-agent controls indicates enhanced cytotoxicity and provides a real-time efficacy readout.
Protocol 2: Live-Cell Imaging of Apoptosis
This protocol uses a fluorescent reporter for activated caspases to monitor the induction of apoptosis in real-time.
Materials:
-
Automated, incubator-equipped, high-content imaging system.
-
Cell line of interest stably expressing a Caspase-3/7 reporter (or use a live-cell reagent like CellEvent™ Caspase-3/7 Green Detection Reagent).
-
Glass-bottom microplates suitable for imaging.
-
DNA-damaging agent (e.g., SN38).
-
This compound.
-
Hoechst 33342 (live-cell nuclear counterstain).
Methodology:
-
Cell Seeding : Seed cells in a glass-bottom plate and allow them to adhere overnight.
-
Treatment : Treat cells with the DNA-damaging agent and/or this compound as determined in previous optimization experiments.
-
Reagent Addition : If using a reagent, add the Caspase-3/7 substrate and the Hoechst 33342 nuclear stain to the medium according to the manufacturer's instructions.
-
Time-Lapse Imaging : Place the plate in the imaging system. Set up the system to acquire images every 1-2 hours for 48 hours using appropriate channels (e.g., DAPI for Hoechst, FITC for the caspase reporter).
-
Image Analysis : Use image analysis software to automatically segment and count the total number of nuclei (blue channel) and the number of apoptotic cells (green channel) at each time point for each condition.
-
Data Presentation : Plot the percentage of apoptotic cells over time. A faster and higher induction of apoptosis in the combination treatment group demonstrates the efficacy of this compound in potentiating chemotherapy-induced cell death.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. google.com [google.com]
Adjusting SAR-020106 dosage for different tumor xenografts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the CHK1 inhibitor, SAR-020106, in preclinical tumor xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase in the DNA damage response pathway.[1][2] By inhibiting CHK1, this compound abrogates the S and G2-M cell cycle checkpoints that are often activated in response to DNA damage caused by cytotoxic agents.[3][4] This is particularly effective in tumors with a deficient G1-S checkpoint, commonly due to p53 mutations, as it forces the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[1][5]
Q2: Which signaling pathways are affected by this compound?
A2: this compound directly inhibits the autophosphorylation of CHK1 at serine 296.[1][6] This prevents the subsequent CHK1-mediated inhibitory phosphorylation of CDC25 phosphatases, which in turn cannot remove the inhibitory phosphate (B84403) group from Cyclin-Dependent Kinase 1 (CDK1) at tyrosine 15. The inhibition of CHK1 by this compound leads to the activation of CDK1, driving the cell into mitosis.[1][6] The downstream effects include increased levels of γH2AX, a marker of DNA double-strand breaks, and cleavage of poly ADP ribose polymerase (PARP), indicating enhanced DNA damage and apoptosis.[3][6]
Q3: In which cancer models has this compound shown efficacy?
A3: this compound has demonstrated significant antitumor activity, primarily in combination with DNA-damaging agents, in various preclinical models. Efficacy has been well-documented in colon cancer xenografts, such as those derived from HT29 and SW620 cell lines, where it enhances the effects of irinotecan (B1672180) and gemcitabine.[1][7] Additionally, it has been shown to sensitize glioblastoma cells to radiation and chemotherapy.[8][9]
Q4: What is the rationale for combining this compound with chemotherapy or radiation?
A4: The primary rationale is chemosensitization and radiosensitization. Many standard cancer therapies, like gemcitabine, irinotecan, or ionizing radiation, work by inducing extensive DNA damage.[1][7] Tumor cells can often repair this damage by arresting the cell cycle at checkpoints, which are regulated by kinases like CHK1. By inhibiting CHK1 with this compound, these repair mechanisms are disabled, leading to a synergistic increase in cancer cell death.[1][8] This effect is often more pronounced in p53-deficient tumors, which are more reliant on the S and G2-M checkpoints for survival after DNA damage.[1][2]
Troubleshooting Guide
Q5: We are observing high toxicity and weight loss in our mouse models. What could be the cause?
A5: High toxicity can stem from several factors:
-
Dosage and Schedule: The reported tolerated dose of this compound is often in the range of 40 mg/kg, but this can vary depending on the mouse strain, the combination agent, and the dosing schedule.[2][10] Ensure that the dose and frequency are based on established protocols. Consider conducting a maximum tolerated dose (MTD) study if you are using a new model or combination.[11]
-
Combination Agent Toxicity: The toxicity might be exacerbated by the combination agent. It may be necessary to reduce the dose of the chemotherapeutic agent when used in combination with this compound.
-
Vehicle Formulation: Ensure the vehicle used for drug solubilization is well-tolerated and prepared correctly. Improper formulation can lead to adverse effects.
Q6: We are not seeing a significant enhancement of our primary chemotherapy agent's efficacy. What should we check?
A6: Lack of synergistic efficacy could be due to:
-
Dosing Schedule and Timing: The timing of this compound administration relative to the DNA-damaging agent is critical. For instance, administering this compound before or concurrently with the chemotherapeutic agent is often necessary to prevent the activation of the DNA damage checkpoint.[7] Some studies have administered this compound one hour before the cytotoxic agent.[7]
-
Tumor Model Characteristics: The potentiation effect of this compound is most pronounced in p53-deficient tumors that rely heavily on the G2/M checkpoint.[1][2] Verify the p53 status of your xenograft model. Tumors with intact G1/S checkpoints may be less sensitive to CHK1 inhibition.
-
Drug Exposure: Verify that both this compound and the combination agent are reaching the tumor at sufficient concentrations. This may require pharmacokinetic analysis.[12]
Q7: How do we confirm that this compound is hitting its target in our xenograft tumors?
A7: Pharmacodynamic (PD) biomarkers can be used to confirm target engagement in tumor tissue. Key biomarkers to assess in tumor lysates after treatment include:
-
Reduced phosphorylation of CHK1 (S296): This indicates direct inhibition of CHK1 autophosphorylation.[1][6]
-
Reduced phosphorylation of CDK1 (Y15): This is a downstream marker of CHK1 inhibition.[1][6]
-
Increased γH2AX: This serves as a marker for increased DNA damage.[3][6]
-
Increased cleaved PARP: This indicates an increase in apoptosis.[1][3] Tumor samples should be collected at various time points after dosing to capture the peak of the biological effect.
Data and Protocols
Dosage Summary for this compound in Xenograft Models
| Tumor Type | Cell Line | Combination Agent | This compound Dosage | Administration Route & Schedule | Reference |
| Colon Carcinoma | SW620 | Irinotecan (12.5 mg/kg) | 40 mg/kg | Intraperitoneal (i.p.). This compound 1h before Irinotecan on specified days. | [7] |
| Colon Carcinoma | SW620 | Gemcitabine (60 mg/kg) | 40 mg/kg | Intraperitoneal (i.p.). This compound 1h before or 24h after Gemcitabine. | [7] |
| Colon Carcinoma | SW620 | Irinotecan | 40 mg/kg | Intraperitoneal (i.p.). Administered on days 0, 1, 7, 8, 14, and 15. | [2][10] |
| Glioblastoma | T98G (p53-mutant) | Ionizing Radiation (IR) | 0.05 - 0.25 µM (in vitro) | This compound added 1h prior to fractionated IR (in vitro study). | [13] |
Experimental Protocol: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol is a generalized example based on published studies.[2][7][10] Researchers must adapt it to their specific experimental context and adhere to all institutional animal care and use guidelines.
-
Cell Culture and Xenograft Implantation:
-
Culture SW620 human colorectal carcinoma cells in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable matrix (e.g., Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously implant the cell suspension into the flank of female athymic nude mice.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent (e.g., Irinotecan) alone
-
Group 4: this compound + Chemotherapy agent
-
-
-
Drug Preparation and Administration:
-
This compound: Prepare a formulation suitable for intraperitoneal (i.p.) injection. A common dose is 40 mg/kg.
-
Chemotherapy Agent: Prepare the combination agent (e.g., Irinotecan at 12.5 mg/kg) according to the manufacturer's instructions for i.p. or intravenous (i.v.) administration.
-
Dosing Schedule: A representative schedule for an Irinotecan combination is to administer this compound (i.p.) one hour prior to Irinotecan administration on a defined schedule, for example, twice a week for three weeks.[2][7]
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Primary endpoints are typically tumor growth inhibition (TGI) and complete or partial tumor regressions.
-
Euthanize mice if tumor volume exceeds a predetermined size (e.g., 1500-2000 mm³), if body weight loss exceeds 20%, or if signs of distress are observed, in accordance with ethical guidelines.[14]
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for pCHK1, γH2AX).
-
Visualizations
Signaling Pathway of this compound
Caption: DNA damage response pathway and this compound mechanism of action.
Experimental Workflow for a Xenograft Study
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 12. allucent.com [allucent.com]
- 13. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the Notch ligand DLK1 as an immunotherapeutic target and regulator of tumor cell plasticity and chemoresistance in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of SAR-020106 and Other CHK1 Inhibitors
This guide provides an objective comparison of the checkpoint kinase 1 (CHK1) inhibitor SAR-020106 against other prominent CHK1 inhibitors, with a specific focus on their performance in selectivity assays. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response (DDR) research.
Introduction to CHK1 Inhibition
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response pathway.[1][2] Following DNA damage, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and RAD3-related).[1][3] Activated CHK1 then phosphorylates downstream targets, most notably the CDC25 family of phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, particularly at the S and G2/M phases, allowing time for DNA repair.[2][3][4]
Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for survival after DNA damage.[2][4] This dependency creates a therapeutic window. Inhibiting CHK1 can abrogate these remaining checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[3][5] Consequently, CHK1 inhibitors are developed to potentiate the effects of DNA-damaging chemotherapies and radiation.[4][6] The selectivity of these inhibitors is paramount to minimize off-target effects and associated toxicities.[7]
CHK1 Signaling Pathway in DNA Damage Response
The diagram below illustrates the canonical CHK1 signaling pathway initiated by DNA damage. Inhibition of CHK1 disrupts this cascade, preventing cell cycle arrest.
Comparative Selectivity of CHK1 Inhibitors
The selectivity of a kinase inhibitor is a critical attribute, defining its therapeutic window and potential for off-target toxicities. The following table summarizes the inhibitory potency (IC50) of this compound and other well-characterized CHK1 inhibitors against CHK1 and the closely related kinase CHK2. It is important to note that direct comparison of IC50 values can be challenging as they are often determined in different laboratories using varied assay conditions.[1][8]
| Inhibitor | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Key Off-Targets (IC50 < 100 nM) | Selectivity Notes |
| This compound | 13.3[2][9][10] | - | Not specified | Described as a potent and selective CHK1 inhibitor with excellent selectivity over CHK2.[9][11][12] |
| Prexasertib (LY2606368) | <1 - 1[13][14] | 8[13][14] | RSK family kinases (e.g., RSK1, IC50=9 nM), MELK, SIK, BRSK2, ARK5.[14][15] | Highly potent CHK1/CHK2 dual inhibitor. Considered one of the most selective CHK1 inhibitors despite activity against RSK.[1][16] |
| GDC-0575 (ARRY-575) | 1.2[17][18] | - | Not specified | A highly-selective oral small-molecule CHK1 inhibitor.[17][18] |
| Rabusertib (LY2603618) | 7[19][20] | - | Not specified | Shows over 50-fold selectivity for CHK1 compared to a panel of 100 other protein kinases.[5][19] |
| SRA737 (CCT245737) | 1.4[21] | >1000 | CDK1 (>1000 nM) | At least 93-fold selective for CHK1 over 124 other kinases; >1000-fold selective against CHK2 and CDK1.[1][8][21] |
| CHIR-124 | 0.3[20] | >600 | CDK2/4, Cdc2 | Exhibits >2,000-fold selectivity against CHK2.[20] |
| MK-8776 | 3[20] | >1500 | CDK2 | Shows >500-fold selectivity against CHK2.[20] Off-target effects at higher concentrations may be due to CDK2 inhibition.[1] |
This compound is a potent, ATP-competitive inhibitor of human CHK1 with an IC50 of 13.3 nM.[2][9] Preclinical studies emphasize its high selectivity for CHK1 over the related kinase CHK2.[11][12] In comparison, inhibitors like Prexasertib (LY2606368) show potent activity against both CHK1 and CHK2, classifying them as dual inhibitors.[13][14] Other compounds, such as SRA737 and CHIR-124, demonstrate exceptionally high selectivity for CHK1 over CHK2, with selectivity folds reported to be over 1,000.[20][21] The choice between a highly selective CHK1 inhibitor versus a dual CHK1/CHK2 inhibitor may depend on the specific therapeutic context, as specific CHK1 inhibition has been shown to be more effective than dual ablation in certain preclinical models.[22]
Experimental Methodologies for Selectivity Assays
A comprehensive assessment of an inhibitor's selectivity is crucial. This is typically achieved by screening the compound against a large panel of purified kinases. The radiometric filter-binding assay is a gold standard method for directly measuring kinase catalytic activity and its inhibition.[7][23]
General Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines a generalized procedure for determining the IC50 value of an inhibitor against a panel of kinases.
-
Compound Preparation: Prepare a serial dilution series of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration might be 100 µM, followed by 10-point, 3-fold dilutions.[24]
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, followed by the specific purified recombinant kinase for each well or set of wells.[24]
-
Inhibitor Incubation: Add the serially diluted inhibitor or a DMSO vehicle control to the appropriate wells. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit inhibitor-kinase binding.[24]
-
Kinase Reaction Initiation: Start the enzymatic reaction by adding a mixture containing the specific peptide or protein substrate and radiolabeled ATP (e.g., [γ-³³P]ATP). The concentration of unlabeled ATP is typically set near the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination.[24][25]
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP is washed away.[24]
-
Signal Detection: After washing and drying the plate, measure the amount of incorporated radioactivity using a scintillation counter.[24]
-
Data Analysis: The radioactivity counts are proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of CHK1, demonstrating a clear preference for CHK1 over the closely related CHK2 kinase.[9][11] This contrasts with other inhibitors like Prexasertib, which exhibit dual CHK1/CHK2 activity.[13] The high selectivity of compounds like this compound, SRA737, and CHIR-124 may offer a more targeted approach to abrogating the DNA damage checkpoint, potentially reducing the risk of off-target effects.[6] The choice of inhibitor for research or clinical development will depend on the desired pharmacological profile and the specific vulnerabilities of the target cancer type. The rigorous and standardized assessment of inhibitor selectivity across large kinase panels remains a critical step in the development of safe and effective cancer therapeutics.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. This compound is an ATP-Competitive and Selective CHK1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Phase I dose-escalation study to examine the safety and tolerability of LY2603618, a checkpoint 1 kinase inhibitor, administered 1 day after pemetrexed 500 mg/m2 every 21 days in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. oncotarget.com [oncotarget.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SAR-020106: A Comparative Analysis of Efficacy in p53-Mutant vs. p53-Wildtype Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the therapeutic efficacy of SAR-020106, a selective inhibitor of Checkpoint Kinase 1 (CHK1), in cancer cells with differing p53 tumor suppressor gene status. The data presented herein, compiled from preclinical studies, indicates a preferential potentiation of chemotherapy and radiation in p53-deficient or mutant cancer cells, offering a promising therapeutic strategy for a significant subset of human tumors.
Introduction to this compound and the Role of p53
This compound is a potent, ATP-competitive inhibitor of CHK1, a critical serine/threonine kinase involved in DNA damage response and cell cycle checkpoint control.[1][2] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, primarily at the S and G2-M phases, to allow time for DNA repair. Most human tumors exhibit a defective G1-S checkpoint, often due to mutations in the p53 gene.[1][2][3] These p53-deficient tumors become heavily reliant on the S and G2-M checkpoints for survival following genotoxic stress.
The therapeutic hypothesis is that by inhibiting CHK1 with this compound, the S and G2-M checkpoints can be abrogated.[1][2] In p53-mutant cells, this abrogation leads to mitotic catastrophe and enhanced cell death when combined with DNA-damaging agents. In contrast, normal cells with wildtype p53 can still rely on the G1-S checkpoint for cell cycle arrest and repair, potentially creating a therapeutic window.[1][2]
Quantitative Comparison of Efficacy
The following tables summarize the key findings from preclinical studies comparing the cytotoxic enhancement of this compound in combination with genotoxic agents in p53-wildtype versus p53-mutant/deficient cell lines.
Table 1: Potentiation of Chemotherapy in Colon Cancer Cell Lines
| Cell Line | p53 Status | Chemotherapeutic Agent | Potentiation Index (PI)¹ | Fold-Increase in Cytotoxicity | Reference |
| A2780 | Wildtype | SN38 | 1.4 | - | [1] |
| A2780E6 | Non-functional | SN38 | 3.2 | 2.3x selectivity for p53-/- | [1] |
| A2780 | Wildtype | Gemcitabine | 3.6 | - | [1] |
| A2780E6 | Non-functional | Gemcitabine | 16.2 | 4.5x selectivity for p53-/- | [1] |
¹Potentiation Index (PI) is a measure of the fold-enhancement in cytotoxicity when this compound is added.
Table 2: Radiosensitizing Effects in Glioblastoma Cell Lines
| Cell Line | p53 Status | Treatment Combination | Outcome | Reference |
| LN405, T98G | Mutant | This compound + Irradiation | Radiosensitizing effects on apoptosis and long-term survival | [4] |
| A172, DBTRG | Wildtype | This compound + Irradiation | Radiosensitizing effects on apoptosis and long-term survival | [4] |
| p53-mutant cells | Mutant | This compound + Irradiation | Abrogation of IR-induced G2/M arrest, enhanced DNA damage | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for evaluating its efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of SAR-020106 and prexasertib in vivo
A Comparative Analysis of Two Checkpoint Kinase Inhibitors in Preclinical Cancer Models
In the landscape of targeted cancer therapies, inhibitors of the checkpoint kinases CHK1 and CHK2 have emerged as a promising strategy to exploit DNA damage response (DDR) pathways in tumor cells. This guide provides a head-to-head in vivo comparison of two prominent checkpoint kinase inhibitors: SAR-020106, a highly selective CHK1 inhibitor, and prexasertib (B560075) (LY2606368), a dual inhibitor of CHK1 and CHK2. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical efficacy and underlying mechanisms of these two agents.
Mechanism of Action
Both this compound and prexasertib function by targeting key kinases in the DDR pathway, which are crucial for cell cycle arrest and DNA repair following genotoxic stress.
This compound is an ATP-competitive, potent, and highly selective inhibitor of CHK1.[1] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, including CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest in the S and G2/M phases. By inhibiting CHK1, this compound abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis. This effect is particularly pronounced in p53-deficient tumors, which lack the G1 checkpoint and are thus more reliant on the S and G2/M checkpoints for survival.
Prexasertib is a small molecule inhibitor that targets both CHK1 and, to a lesser extent, CHK2.[2][3] Similar to this compound, prexasertib's inhibition of CHK1 disrupts the S and G2/M checkpoints.[4] Its additional activity against CHK2, another key transducer kinase in the DDR pathway primarily activated by double-strand breaks, may offer a broader spectrum of activity. Inhibition of both kinases can lead to an accumulation of DNA damage and enhanced tumor cell death.[2][4]
Signaling Pathway Diagrams
In Vivo Efficacy: A Comparative Summary
| Parameter | This compound | Prexasertib |
| Cancer Model | SW620 human colon carcinoma xenograft[5][6] | HT-29 human colon carcinoma (in vitro data available)[7]; various other solid tumor xenografts (in vivo)[8] |
| Animal Model | Nude mice[9] | Not specified for HT-29 in vivo; SCID beige mice for neuroblastoma xenografts[10] |
| Drug Administration | 40 mg/kg, intraperitoneal (i.p.) injection[5][6] | 1-10 mg/kg, subcutaneous (SC), twice daily for 3 days, followed by 4 days of rest, for three cycles (in other xenograft models)[7] |
| Treatment Schedule | Administered on days 0, 1, 7, 8, 14, and 15 in combination with irinotecan[5][6] | Varied depending on the study; often administered in cycles[7] |
| Observed Efficacy | Potentiated the antitumor activity of irinotecan (B1672180), leading to a clear decrease in tumor growth[5][6] | As a monotherapy, inhibited the growth of multiple xenografts[8]. In combination, enhanced the cytotoxicity of cisplatin (B142131) and radiation in head and neck squamous cell carcinoma xenografts[11] |
| Toxicity | Minimal toxicity reported in combination with irinotecan or gemcitabine[12] | Generally well-tolerated in pediatric tumor xenograft models[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative experimental protocols for establishing and evaluating tumor xenografts, based on published studies of this compound and prexasertib.
General Xenograft Model Protocol
1. Cell Culture and Preparation:
-
Cell Lines: Human colon adenocarcinoma cell lines such as SW620 or HT-29 are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Cells are harvested during the logarithmic growth phase using trypsin-EDTA. The cells are then washed with phosphate-buffered saline (PBS) and resuspended in a suitable medium for injection. Cell viability is confirmed using a trypan blue exclusion assay.
2. Animal Husbandry and Tumor Implantation:
-
Animals: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used. Animals are allowed to acclimatize for at least one week before any procedures.
-
Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100-200 µL of PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. Drug Preparation and Administration:
-
This compound: For in vivo studies, this compound can be formulated in a vehicle such as 0.5% methylcellulose/0.1% Tween 80 in sterile water. It has been administered intraperitoneally (i.p.) at doses around 40 mg/kg.[5][6]
-
Prexasertib: Prexasertib (LY2606368) for in vivo use is often prepared in 20% Captisol.[8] It has been administered subcutaneously (s.c.) at doses ranging from 1 to 10 mg/kg, often in a cyclical dosing schedule.[7]
5. Efficacy Evaluation and Endpoint:
-
Data Collection: Tumor volumes and body weights are recorded throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the endpoint, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Summary and Conclusion
Both this compound and prexasertib are potent inhibitors of checkpoint kinases with demonstrated in vivo antitumor activity. This compound exhibits high selectivity for CHK1, which may offer a more targeted therapeutic approach with a potentially favorable toxicity profile. Prexasertib's dual inhibition of CHK1 and CHK2 could provide a broader mechanism of action, potentially overcoming certain resistance mechanisms.
The available in vivo data, while not from direct comparative studies, suggest that both agents are active in various preclinical cancer models, particularly in combination with DNA-damaging agents. The choice between these two inhibitors for further investigation may depend on the specific cancer type, the genetic background of the tumor (e.g., p53 status), and the desired combination therapy strategy.
This guide highlights the importance of standardized in vivo models and experimental protocols for accurately comparing the efficacy of different therapeutic agents. Future head-to-head studies in well-characterized cancer models are warranted to definitively delineate the comparative in vivo performance of this compound and prexasertib.
References
- 1. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is an ATP-Competitive and Selective CHK1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CHK1/2 Inhibitor Prexasertib Suppresses NOTCH Signaling and Enhances Cytotoxicity of Cisplatin and Radiation in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Radiosensitizing Effect of SAR-020106 in Glioblastoma Stem Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, with a high rate of recurrence attributed in part to the radioresistance of glioblastoma stem cells (GSCs). Standard therapies, including radiation, often fail to eradicate this resilient cell population. This guide provides a comparative analysis of SAR-020106, a checkpoint kinase 1 (Chk1) inhibitor, and its potential as a radiosensitizing agent in GBM, benchmarked against the standard of care and other emerging alternatives. The information presented herein is supported by preclinical experimental data to aid in the evaluation and potential application of this compound in glioblastoma research and development.
Executive Summary
This compound has demonstrated significant potential as a radiosensitizer in preclinical models of glioblastoma. By inhibiting Chk1, a critical component of the DNA damage response (DDR), this compound abrogates the G2/M cell cycle checkpoint, leading to increased mitotic catastrophe and apoptosis in irradiated cancer cells. This effect is particularly pronounced in p53-mutant glioblastoma cells, which are heavily reliant on the G2/M checkpoint for DNA repair. This guide provides a quantitative comparison of this compound with Temozolomide (the current standard of care), PARP inhibitors, and DNA-PK inhibitors, alongside detailed experimental protocols and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of Radiosensitizing Agents in Glioblastoma
The following tables summarize the quantitative data on the radiosensitizing effects of this compound and alternative therapeutic agents in glioblastoma cell lines. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Agent | Target | Cell Lines | Key Quantitative Findings | Reference |
| This compound | Checkpoint Kinase 1 (Chk1) | LN405 (p53-mut), T98G (p53-mut), A172 (p53-wt), DBTRG (p53-wt), P0297 (primary, p53-mut), P0306 (primary, p53-wt) | - Clonogenic Survival: Combination of this compound (0.125 µM) and fractionated irradiation (7 x 2.2 Gy) resulted in a 128-fold reduction in clonogenic survival in T98G cells compared to untreated controls.[1] - Apoptosis: In LN405 cells, combination treatment (0.25 µM this compound + 8 Gy IR) led to a significant increase in late apoptotic/necrotic cells (AnnexinV+/PI+) at 96h post-treatment compared to either treatment alone.[2] | [1][2] |
| Temozolomide (TMZ) | DNA alkylating agent | U87MG, U251, T98G, various patient-derived GSCs | - Survival Benefit: Addition of TMZ to radiation therapy increased the median survival of glioblastoma patients from 12.1 to 14.6 months in a large clinical trial.[3] - Clonogenic Survival: Pre-treatment with TMZ has been shown to significantly reduce the surviving fraction of irradiated glioma cells.[2] | [2][3] |
| PARP Inhibitors (e.g., Olaparib, Talazoparib) | Poly (ADP-ribose) polymerase (PARP) | U251, M059J, various patient-derived GSCs | - Dose Enhancement Ratio (DER): The PARP inhibitor E7016 yielded dose enhancement factors at a surviving fraction of 0.1 from 1.4 to 1.7 in various tumor cell lines.[4] - GSC Reduction: Talazoparib combined with photon beam irradiation drastically reduced the GSC frequency in vitro.[5] | [4][5] |
| DNA-PK Inhibitors (e.g., Peposertib, VX-984) | DNA-dependent protein kinase (DNA-PK) | U251, NSC11, GBM120 (patient-derived xenograft) | - Radiosensitization: Peposertib radiosensitizes established and patient-derived GBM lines in vitro at concentrations of 300 nmol/L and above.[6][7][8] - In Vivo Efficacy: The combination of VX-984 and radiotherapy enhanced the radiation-induced prolongation of survival in mice with orthotopic glioblastoma xenografts. | [6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.
Glioblastoma Stem Cell (GSC) Culture
-
Source: Patient-derived xenografts or primary tumor tissue.
-
Media: DMEM/F12 supplemented with 2% B27 supplement (without vitamin A), 20 ng/mL human epidermal growth factor (EGF), 20 ng/mL basic fibroblast growth factor (bFGF), and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are grown as neurospheres in non-adherent culture flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Neurospheres are dissociated using a non-enzymatic cell dissociation solution (e.g., TrypLE) and re-plated in fresh media.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.[9]
-
Cell Preparation: Single-cell suspensions of GSCs are prepared from neurospheres.
-
Seeding: A predetermined number of cells (e.g., 200-1000 cells/well) are seeded into 6-well plates pre-coated with a suitable attachment factor (e.g., poly-L-ornithine and laminin).
-
Treatment: Cells are allowed to adhere for 24 hours before treatment with this compound at various concentrations for a specified duration (e.g., 1 hour).
-
Irradiation: Following drug treatment, cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet.
-
Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) for the treated group, normalized to the plating efficiency of the untreated control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Treatment: GSCs are treated with this compound and/or radiation as described in the clonogenic assay protocol.
-
Cell Harvesting: At various time points post-treatment (e.g., 24, 48, 72, 96 hours), both adherent and floating cells are collected.
-
Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified using appropriate software.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway of this compound-mediated Radiosensitization
Caption: this compound inhibits Chk1, abrogating the G2/M checkpoint and forcing cells with DNA damage into mitosis, leading to cell death.
Experimental Workflow for Evaluating Radiosensitizing Agents
Caption: A streamlined workflow for assessing the efficacy of radiosensitizing compounds in glioblastoma stem cells.
Conclusion
The preclinical data strongly suggest that this compound is a potent radiosensitizer in glioblastoma cells, particularly in the context of p53 mutations. Its mechanism of action, centered on the abrogation of the G2/M checkpoint, provides a clear rationale for its efficacy. When compared to other radiosensitizing strategies, Chk1 inhibition offers a targeted approach to exploit a common vulnerability in cancer cells. Further investigation, including in vivo studies and patient-derived models, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of glioblastoma. This guide provides a foundational framework for researchers to design and interpret experiments aimed at validating and extending these promising initial findings.
References
- 1. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioblastoma - Wikipedia [en.wikipedia.org]
- 4. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization Effect of Talazoparib, a Parp Inhibitor, on Glioblastoma Stem Cells Exposed to Low and High Linear Energy Transfer Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the p53-Dependent Cytotoxicity of SAR-020106
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SAR-020106, a potent and selective CHK1 inhibitor, with other cytotoxic agents, focusing on its p53-dependent mechanism of action. Experimental data is presented to support the efficacy and selectivity of this compound in inducing cell death, particularly in p53-deficient cancer cells.
Introduction to this compound and its Mechanism of Action
This compound is an ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in DNA damage response and cell cycle checkpoint control.[1] In many human tumors, the p53 tumor suppressor protein is non-functional, leading to a compromised G1-S checkpoint.[2] Consequently, these cancer cells become heavily reliant on the S and G2-M checkpoints, which are regulated by CHK1, to repair DNA damage and maintain genomic integrity.[2]
By inhibiting CHK1, this compound abrogates the S and G2-M checkpoints, leading to premature mitotic entry with unrepaired DNA damage. This results in mitotic catastrophe and subsequent apoptosis, a form of programmed cell death.[3] This mechanism of action makes this compound particularly effective in enhancing the cytotoxicity of DNA-damaging agents, such as gemcitabine (B846) and SN38 (the active metabolite of irinotecan), in a p53-dependent manner.[1][2] Normal cells, with a functional p53-dependent G1-S checkpoint, are less affected as they can arrest in the G1 phase to repair DNA damage.[2]
Comparative Cytotoxicity Data
The following table summarizes the in vitro potency and cytotoxic enhancement of this compound in comparison to other CHK1 inhibitors and in combination with standard chemotherapeutic agents. The data highlights the p53-dependent nature of its activity.
| Compound/Combination | Cell Line | p53 Status | IC50 / GI50 (nM) | Potentiation Index (PI) | Reference |
| This compound | Human CHK1 (isolated enzyme) | N/A | 13.3 | N/A | [1] |
| This compound (abrogation of etoposide-induced G2 arrest) | HT29 | Mutant | 55 | N/A | [1] |
| This compound | HT29 | Mutant | 480 | N/A | [4] |
| This compound | SW620 | Mutant | 2000 | N/A | [4] |
| This compound + Gemcitabine | Colon Tumor Lines | Various | N/A | 3.0 - 29 | [1] |
| This compound + SN38 | Colon Tumor Lines | Various | N/A | 3.0 - 29 | [1] |
| PF-00477736 | B-/T-ALL cell lines | Various | Varies | N/A | [5] |
| AZD7762 + Radiation | T47D (Breast Cancer) | Mutant | N/A | Sensitizes | [6] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. The Potentiation Index (PI) is the ratio of the GI50 for the CHK1 inhibitor alone to the GI50 for the CHK1 inhibitor in combination with a cytotoxic agent.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53-dependent apoptotic pathway induced by this compound and a typical experimental workflow to confirm its cytotoxicity.
Caption: p53-dependent apoptosis induced by this compound.
Caption: Workflow for confirming p53-dependent cytotoxicity.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines (p53 wild-type and mutant)
-
Complete culture medium
-
This compound and other test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to attach overnight.[1]
-
Drug Treatment: Treat cells with various concentrations of this compound, alone or in combination with other cytotoxic agents, for a specified period (e.g., 72-96 hours).[1]
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[1]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[2]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[1]
-
Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.[1]
Western Blot for PARP Cleavage
This technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.[7][8]
Conclusion
This compound demonstrates potent and selective cytotoxicity, particularly in p53-deficient cancer cells, by inhibiting CHK1 and abrogating critical cell cycle checkpoints. Its ability to significantly enhance the efficacy of standard chemotherapeutic agents highlights its potential as a valuable component of combination therapies for a range of cancers with compromised p53 function. The experimental protocols provided herein offer a framework for further investigation and validation of its p53-dependent cytotoxic effects.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The local cellular response to Human Papillomavirus focuses on basal layer restoration as visualized in situ by specific cellular neighborhoods near infected cells [frontiersin.org]
- 4. Newly Developed CK1-Specific Inhibitors Show Specifically Stronger Effects on CK1 Mutants and Colon Cancer Cell Lines | MDPI [mdpi.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The Chk1 inhibitor AZD7762 sensitises p53 mutant breast cancer cells to radiation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Comparative Guide to Biomarkers for Predicting Response to SAR-020106 Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the therapeutic response to SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] this compound enhances the efficacy of DNA-damaging agents by abrogating the S and G2-M cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, particularly in p53-deficient tumors.[1][4] This document outlines key biomarkers, compares this compound to other CHK1 inhibitors, and provides detailed experimental protocols to aid in the design and interpretation of preclinical and clinical studies.
Introduction to this compound
This compound is a novel isoquinoline (B145761) derivative that demonstrates high selectivity for CHK1 with an IC50 of 13.3 nmol/L for the human enzyme.[1][2] Its primary mechanism of action is the inhibition of CHK1, a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, this compound prevents the cell cycle arrest that typically allows for DNA repair, thereby potentiating the cytotoxic effects of genotoxic agents like gemcitabine (B846) and irinotecan (B1672180) (SN38).[1][5]
Biomarkers for Predicting Response to this compound
Several biomarkers have been identified that may predict the sensitivity of cancer cells to this compound therapy, especially in combination with DNA-damaging agents. These can be categorized as pharmacodynamic markers (demonstrating target engagement) and predictive biomarkers (correlating with therapeutic efficacy).
| Biomarker Category | Biomarker | Description | Rationale for Use with this compound |
| Predictive | p53 Mutation Status | Inactivation of the p53 tumor suppressor gene. | Tumors with p53 mutations are deficient in the G1 checkpoint and are more reliant on the S and G2-M checkpoints regulated by CHK1. Inhibition of CHK1 by this compound in p53-deficient cells leads to synthetic lethality when combined with DNA damage.[1] |
| Low POLA1, POLE, and POLE2 Expression | Reduced protein expression of B-family DNA polymerases. | Low expression of these polymerases is correlated with increased sensitivity to CHK1 inhibitor monotherapy, possibly due to a higher intrinsic level of replication stress.[6][7][8] | |
| Pharmacodynamic | Inhibition of CHK1 Autophosphorylation (pS296) | Decreased phosphorylation of CHK1 at serine 296. | This is a direct measure of this compound target engagement, as S296 is an autophosphorylation site required for full CHK1 activation.[1][9] |
| Inhibition of CDK1 Phosphorylation (pY15) | Decreased phosphorylation of Cyclin-Dependent Kinase 1 at tyrosine 15. | CDK1 is a downstream target of CHK1. Inhibition of CHK1 by this compound leads to a reduction in the inhibitory phosphorylation of CDK1 at Y15.[1] | |
| Increased γH2AX | Increased phosphorylation of H2A histone family member X. | γH2AX is a marker of DNA double-strand breaks. Increased levels indicate an accumulation of DNA damage, the intended effect of combining this compound with a genotoxic agent.[1][9] | |
| Increased PARP Cleavage | Increased cleavage of Poly (ADP-ribose) polymerase. | PARP cleavage is a hallmark of apoptosis. Its increase signifies the induction of cell death, the ultimate goal of the therapy.[1][9] |
Comparison of this compound with Alternative CHK1 Inhibitors
| CHK1 Inhibitor | IC50 (CHK1) | Selectivity (over CHK2) | Key Features & Reported Biomarkers |
| This compound | 13.3 nM[1][2] | High[2][3] | Potentiates gemcitabine and irinotecan in p53-deficient models.[1] Biomarkers: p53 status, pCHK1 (S296), pCDK1 (Y15), γH2AX, PARP cleavage.[1] |
| LY2606368 (Prexasertib) | <1 nM | Also inhibits CHK2 | Has shown single-agent activity.[10] Biomarkers: Inhibition of pCHK1 (S296) and induction of γH2AX.[10] |
| MK-8776 | Low nM | ~1000-fold | Off-target effects at higher concentrations may be due to CDK2 inhibition.[10] Biomarkers: Inhibition of pCHK1 (S296) and induction of γH2AX.[10] |
| SRA737 | Low nM | >93-fold | Orally bioavailable. Synergizes with low-dose gemcitabine.[11] Biomarkers: Low POLA1/POLE/POLE2 expression, activation of STING pathway.[6][12] |
Experimental Protocols
Western Blotting for Pharmacodynamic Biomarkers
This protocol outlines the general steps for detecting changes in protein phosphorylation and cleavage following treatment with this compound.
1. Cell Lysis:
-
Treat cells with this compound and/or a DNA-damaging agent for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on a 4-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-phospho-CHK1 (Ser296)
-
Rabbit anti-phospho-CDK1 (Tyr15)
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Rabbit anti-cleaved PARP (Asp214)
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
TP53 Mutation Analysis by Sanger Sequencing
This protocol provides a workflow for identifying mutations in the TP53 gene in cancer cell lines.
1. Genomic DNA Extraction:
-
Harvest cultured cancer cells.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer.
2. PCR Amplification of TP53 Exons:
-
Design primers to amplify the coding exons (typically exons 2-11) of the TP53 gene.
-
Perform PCR using a high-fidelity DNA polymerase. A typical reaction includes:
-
50-100 ng genomic DNA
-
10 µM each of forward and reverse primers
-
dNTP mix
-
PCR buffer
-
High-fidelity DNA polymerase
-
-
Use a thermal cycler with an appropriate annealing temperature for the specific primer pairs.
3. PCR Product Purification:
-
Run the PCR products on an agarose (B213101) gel to verify amplification.
-
Purify the PCR products using a PCR purification kit or enzymatic cleanup to remove primers and dNTPs.
4. Sanger Sequencing Reaction:
-
Set up sequencing reactions for both forward and reverse strands using the purified PCR product as a template, one of the PCR primers, and a BigDye Terminator Cycle Sequencing Kit.
-
Perform cycle sequencing in a thermal cycler.
5. Sequencing and Data Analysis:
-
Purify the sequencing reaction products.
-
Run the samples on a capillary electrophoresis-based DNA sequencer.
-
Analyze the resulting electropherograms using sequencing analysis software to identify any mutations compared to the reference TP53 sequence.
Visualizations
Caption: CHK1 signaling pathway and the mechanism of action of this compound.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CHK1 Inhibition Is Synthetically Lethal with Loss of B-Family DNA Polymerase Function in Human Lung and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
SAR-020106: A Potent and Highly Selective CHK1 Inhibitor for Cancer Therapy
A detailed comparison of SAR-020106's biochemical selectivity for CHK1 over CHK2, with supporting data and experimental protocols.
In the landscape of targeted cancer therapies, inhibitors of checkpoint kinases, particularly CHK1, have emerged as a promising strategy to exploit the genomic instability of tumor cells. This compound is a potent, ATP-competitive inhibitor of CHK1, a crucial serine/threonine kinase involved in the DNA damage response.[1][2][3][4][5] This guide provides a detailed comparison of this compound's selectivity for CHK1 over its closely related homolog, CHK2, based on biochemical assay data. We also present data for other notable CHK1 and CHK2 inhibitors to provide a broader context for researchers in drug development.
Biochemical Selectivity Profile
The cornerstone of an effective targeted therapy is its specificity for the intended target, minimizing off-target effects. Biochemical assays are fundamental in determining this selectivity by measuring the concentration of a compound required to inhibit the enzymatic activity of a purified kinase by 50% (IC50).
This compound demonstrates exceptional selectivity for CHK1 over CHK2. In biochemical assays, this compound has a reported IC50 of approximately 13 nM for CHK1, while its IC50 for CHK2 is greater than 100,000 nM.[6] This represents a selectivity of over 7,500-fold in favor of CHK1, highlighting its precise inhibitory action.
For comparison, other well-characterized checkpoint kinase inhibitors are presented below. CCT244747 is another highly selective CHK1 inhibitor, whereas CCT241533 is a potent CHK2 inhibitor, offering a clear contrast in selectivity profiles.
| Compound | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity (CHK2/CHK1) | Primary Target |
| This compound | 13.3[5] | >100,000[6] | >7,518 | CHK1 |
| CCT244747 | 7.7[7] | >10,000[7][8][9] | >1,298 | CHK1 |
| CCT241533 | 190 - 245[1][10] | 3[1][10] | 0.012 - 0.015 | CHK2 |
CHK1/CHK2 Signaling Pathway in DNA Damage Response
To understand the significance of this compound's selectivity, it is crucial to visualize the roles of CHK1 and CHK2 in the DNA damage response pathway. DNA damage, induced by genotoxic agents or replicative stress, activates upstream kinases ATM and ATR.[4] ATM primarily responds to double-strand breaks and activates CHK2, while ATR is activated by single-strand DNA and replication stress, leading to the activation of CHK1.[4] Both CHK1 and CHK2 then phosphorylate a range of downstream targets to orchestrate cell cycle arrest, allowing time for DNA repair, or inducing apoptosis if the damage is irreparable.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound |CAS:1184843-57-9 Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Evaluating the Therapeutic Window of SAR-020106 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical therapeutic window of SAR-020106, a potent and selective CHK1 inhibitor. By objectively comparing its performance with other notable CHK1 inhibitors—CCT245737 (SRA737), Prexasertib (LY2606368), AZD7762, and GDC-0575—this document aims to equip researchers with the necessary data to assess its potential in oncology drug development. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Introduction to CHK1 Inhibition in Cancer Therapy
Genotoxic agents remain a cornerstone of cancer treatment. These therapies induce DNA damage, which in turn activates cell cycle checkpoints to allow for DNA repair. Many tumors exhibit defects in the G1-S checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2-M checkpoints for survival.[1][2][3] Checkpoint kinase 1 (CHK1) is a critical regulator of the S and G2-M checkpoints.[1][2][4] Inhibition of CHK1 in p53-deficient cancer cells is hypothesized to selectively enhance the efficacy of DNA-damaging agents by forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[1][3] this compound is an ATP-competitive inhibitor of CHK1, demonstrating potency and selectivity in preclinical studies.[1][2][5][6]
Comparative Analysis of Preclinical CHK1 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, focusing on in vitro potency, cellular activity, and in vivo efficacy in preclinical models.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC₅₀ (nM) | Selectivity vs. CHK2 | Selectivity vs. CDK1 | Reference |
| This compound | CHK1 | 13.3 | >7,000-fold | >750-fold | [1][4] |
| CCT245737 (SRA737) | CHK1 | 1.4 | >1,000-fold | >1,000-fold | [7] |
| Prexasertib (LY2606368) | CHK1/CHK2 | 7 (CHK1) | - | - | [8] |
| AZD7762 | CHK1/CHK2 | Potent | - | - | [9] |
| GDC-0575 | CHK1 | - | - | - | [10][11] |
Table 2: Preclinical Efficacy in Combination Therapy (Xenograft Models)
| Compound | Combination Agent | Tumor Model | Efficacy | Reference |
| This compound | Irinotecan (B1672180) | SW620 (colon) | Potentiated antitumor activity | [5][12] |
| This compound | Gemcitabine (B846) | Colon Tumor Lines | 3.0- to 29-fold enhancement of cell killing | [1][2] |
| This compound | Radiation | Glioblastoma | Synergistic reduction in clonogenic survival | [13][14] |
| CCT245737 | Gemcitabine | HT29 (colon) | Significant enhancement of antitumor activity | [15] |
| Prexasertib | Olaparib | HGSOC (ovarian) | Synergistic activity, reversal of PARP inhibitor resistance | [16] |
| AZD7762 | Irinotecan | SW620 (colon) | Tumor-free survival | [9] |
| GDC-0575 | Gemcitabine | Soft-tissue sarcoma | Improved antitumor activity | [13] |
Table 3: Observed Preclinical Toxicities
| Compound | Key Toxicities Observed | Reference |
| This compound | Minimal toxicity reported in combination with irinotecan and gemcitabine. No neurotoxicity observed in a murine hippocampal slice model. | [1][2][3][13][14][17] |
| CCT245737 | No increase in toxicity when combined with gemcitabine compared to either agent alone. | [15] |
| Prexasertib | Hematologic: neutropenia, leukopenia, thrombocytopenia, anemia. | [18][19] |
| AZD7762 | Unpredictable cardiac toxicity led to termination of clinical development. | [20] |
| GDC-0575 | Modest tolerability in a Phase I trial in combination with gemcitabine. | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
CHK1 Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of the inhibitor against the target kinase.
-
Method: Recombinant human CHK1 enzyme activity is measured in a radiometric assay format. The inhibitor is serially diluted and incubated with the enzyme, ATP (at a concentration near the Km), and a substrate. The incorporation of ³³P-ATP into the substrate is quantified to determine the level of inhibition. IC₅₀ values are calculated from the dose-response curves.[18]
Cellular Checkpoint Abrogation Assay
-
Objective: To assess the ability of the inhibitor to override a DNA damage-induced cell cycle checkpoint.
-
Method: Cancer cell lines (e.g., HT29 colon cancer) are treated with a DNA-damaging agent (e.g., etoposide) to induce G2 arrest. Subsequently, cells are exposed to varying concentrations of the CHK1 inhibitor. After a defined incubation period, cells are fixed, stained with a DNA dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population indicate checkpoint abrogation.[1][2]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the inhibitor, alone and in combination with other agents, in a living organism.
-
Method: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, animals are randomized into treatment groups: vehicle control, inhibitor alone, chemotherapy/radiotherapy alone, and the combination. The inhibitor (e.g., this compound administered intraperitoneally) and the combination agent are administered according to a defined schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blotting for pCHK1, γH2AX).[5][9][12]
Toxicity Assessment
-
Objective: To determine the safety profile and tolerability of the inhibitor in preclinical models.
-
Method: During in vivo efficacy studies, animals are monitored for signs of toxicity, including changes in body weight, behavior, and overall health. For more detailed toxicity studies, hematological parameters (e.g., complete blood counts) and clinical chemistry may be analyzed from blood samples. In some studies, specialized models such as murine hippocampal slice cultures are used to assess potential neurotoxicity.[13][14][17]
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective CHK1 inhibitor with a favorable therapeutic window. Its ability to significantly enhance the efficacy of standard-of-care genotoxic therapies in various cancer models, coupled with a reported minimal toxicity profile, positions it as a promising candidate for further development.
Compared to other CHK1 inhibitors, this compound exhibits high selectivity, which may contribute to its favorable safety profile. While some alternatives like CCT245737 also show promising efficacy without increased toxicity in combination settings, others have been associated with significant toxicities, such as the hematological side effects of Prexasertib and the cardiac toxicity of AZD7762.
The provided data underscores the importance of a well-defined therapeutic window for the clinical success of CHK1 inhibitors. Future investigations should focus on head-to-head comparative studies in a broader range of preclinical models and further elucidation of the long-term safety profile of this compound. The experimental protocols and pathway diagrams in this guide offer a framework for designing and interpreting such studies.
References
- 1. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is an ATP-Competitive and Selective CHK1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. P05.02 The Chk1 inhibitor this compound abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Chk1 inhibitor this compound sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SAR-020106: A Guide for Laboratory Professionals
For researchers and scientists working with the potent and selective CHK1 inhibitor, SAR-020106, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) detailing the precise disposal protocol for this compound is not readily found, established guidelines for the disposal of chemical waste in a laboratory setting provide a necessary framework. This guide offers a procedural overview based on general best practices for chemical handling and disposal, designed to provide essential safety and logistical information.
Standard Operating Procedure for this compound Disposal
Given the nature of this compound as a bioactive chemical compound, it must be treated as hazardous waste. The following steps outline a general procedure for its safe disposal in a laboratory environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat to protect skin and clothing.
-
Closed-toe shoes.
Step 2: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste: Unused or expired solid this compound, as well as any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves), should be collected in a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound, such as those prepared in solvents like DMSO, should be collected in a separate, labeled hazardous liquid waste container. It is crucial not to mix incompatible waste streams.
Step 3: Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: this compound.
-
The concentration of the chemical in solution.
-
The primary hazard(s) associated with the chemical (e.g., "Toxic," "Harmful if Swallowed"). This information is typically found on the product's packaging or in the supplier's general safety information.
-
The date of accumulation.
Step 4: Storage
Designated satellite accumulation areas should be used for the temporary storage of hazardous waste. These areas must be:
-
Located at or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
Secondary containment should be used to prevent the spread of spills.
Step 5: Disposal Request
Once the waste container is full or is no longer needed, a disposal request should be submitted to the institution's Environmental Health and Safety (EHS) department. EHS is responsible for the collection, proper storage, and ultimate disposal of hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general principles of handling and disposing of potent chemical compounds in a research setting apply. The procedures outlined above are based on standard laboratory safety protocols for chemical waste management.
Quantitative Data
Without a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters such as concentration limits for drain disposal or specific pH neutralization ranges are not available. The guiding principle is that no amount of this compound should be disposed of via the sanitary sewer system. All waste, regardless of concentration, should be collected as hazardous chemical waste.
| Data Point | Value | Source |
| Drain Disposal | Prohibited | General Laboratory Safety Guidelines |
| Solid Waste Disposal | Hazardous Waste Collection | General Laboratory Safety Guidelines |
| Liquid Waste Disposal | Hazardous Waste Collection | General Laboratory Safety Guidelines |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
Essential Safety and Operational Guide for Handling SAR-020106
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of SAR-020106, a potent and selective ATP-competitive CHK1 inhibitor.[1][2] Given its use in cancer research, often in combination with cytotoxic agents, stringent adherence to these guidelines is necessary to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its likely classification as a hazardous compound, a comprehensive PPE protocol is mandatory. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Weighing and Reconstituting Powder | - Disposable, solid-front lab coat with tight cuffs- Double gloves (chemotherapy-rated)- ANSI-approved safety glasses with side shields and a face shield- NIOSH-approved N95 or higher respirator |
| Handling Solutions | - Disposable, solid-front lab coat with tight cuffs- Double gloves (chemotherapy-rated)- ANSI-approved safety glasses with side shields |
| Administering to Animals | - Disposable, solid-front lab coat with tight cuffs- Double gloves (chemotherapy-rated)- ANSI-approved safety glasses with side shields- NIOSH-approved N95 or higher respirator (if aerosolization is possible) |
| Cleaning and Decontamination | - Disposable, solid-front lab coat with tight cuffs- Heavy-duty gloves over chemotherapy-rated gloves- ANSI-approved safety glasses with side shields and a face shield- NIOSH-approved N95 or higher respirator |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound from your supplier for the most accurate and detailed PPE requirements.
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize exposure risks.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the packaging for any signs of damage or leakage. If compromised, follow the spill procedures outlined below.
-
Storage: Store this compound in a designated, locked, and clearly labeled "Potent Compound" or "Cytotoxic Agent" storage area. This should be a cool, dry, and well-ventilated location, away from incompatible materials.
2.2. Preparation of Solutions
-
Designated Area: All weighing and reconstitution of this compound powder must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment area.
-
Solubilization: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] Handle DMSO with care as it can facilitate skin absorption of other chemicals.
The following diagram outlines the workflow for preparing a stock solution of this compound.
Caption: Workflow for the safe preparation of this compound stock solutions.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
3.1. Waste Segregation
-
Sharps: Needles, syringes, and scalpels must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated PPE (gloves, lab coats), bench paper, and plasticware should be disposed of in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container.
3.2. Waste Disposal Workflow
The following diagram illustrates the proper segregation and disposal of waste generated during the handling of this compound.
Caption: Procedure for the correct segregation and disposal of this compound waste.
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
4.1. Spill Response
-
Small Spill (less than 5 mL of a low concentration solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Work from the outside of the spill inwards to prevent spreading.
-
Place the used absorbent materials in the cytotoxic solid waste container.
-
Decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution followed by 70% ethanol), allowing for appropriate contact time.
-
Report the incident to the laboratory supervisor.
-
-
Large Spill (powder or more than 5 mL of a concentrated solution):
-
Evacuate the immediate area.
-
Alert others and restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
4.2. Personnel Exposure
| Type of Exposure | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with soap and copious amounts of water for at least 15 minutes.- Seek immediate medical attention. |
| Eye Contact | - Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air immediately.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention. |
In all cases of exposure, report the incident to your supervisor and EHS department and provide a copy of the this compound SDS to the attending medical personnel.
By adhering to these safety and logistical guidelines, researchers can handle this compound effectively while minimizing the risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
